6-Bromo-4-methylquinolin-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQMJGOVUYZKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422519 | |
| Record name | 6-Bromo-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-19-5 | |
| Record name | 6-Bromo-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-Bromo-4-methylquinolin-2-ol (CAS: 89446-19-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylquinolin-2-ol, with the CAS number 89446-19-5, is a synthetic heterocyclic organic compound belonging to the quinolinone family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a bromine atom at the 6-position and a methyl group at the 4-position of the quinolin-2-one core suggests its potential as a valuable intermediate or a pharmacologically active agent itself.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential biological significance with a focus on the PI3K/mTOR signaling pathway, and relevant experimental protocols. While direct biological data for this specific compound is limited in publicly available literature, its structural similarity to precursors of potent kinase inhibitors provides a strong basis for its investigation in drug discovery.
Physicochemical Properties
This compound exists in tautomeric equilibrium with its keto form, 6-bromo-4-methyl-2(1H)-quinolinone. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 89446-19-5 | N/A |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| IUPAC Name | 6-bromo-4-methyl-1H-quinolin-2-one | N/A |
| Synonyms | 6-Bromo-2-hydroxy-4-methylquinoline, 6-bromo-4-methyl-2(1H)-quinolinone | [3] |
| Predicted Boiling Point | 374.72 °C | [4] |
| Predicted Density | 1.56 g/cm³ | [4] |
| Predicted Flash Point | 157.53 °C | [4] |
Synthesis
A documented method for the synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone involves the acid-catalyzed cyclization of N-(4-bromophenyl)-3-oxobutanamide.
Experimental Protocol: Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone
Materials:
-
N-(4-bromophenyl)-3-oxobutanamide
-
Concentrated sulfuric acid
-
Ice/water mixture
-
Absolute ethanol
Procedure:
-
A mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutanamide and 6 ml of concentrated sulfuric acid is stirred and heated to 95-100 °C in a water bath for 1.5 hours.
-
The resulting solution is then poured onto an ice/water mixture, leading to the precipitation of a white crystalline product.
-
The crystals are collected by filtration.
-
The collected crystals are dissolved in 200 ml of absolute ethanol.
-
The volume of the ethanolic solution is reduced to 150 ml by evaporation, followed by chilling to induce crystallization.
-
The resulting crystals of 6-Bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.
Characterization:
-
Melting Point: 292-299 °C
-
TLC (silica gel, ethyl acetate eluent): Rf = 0.18
This synthetic workflow is illustrated in the diagram below.
Biological Context and Potential Applications
While direct biological activity data for this compound is scarce, its structural features and the activities of related compounds suggest potential roles in several biological processes.
Relevance to PI3K/mTOR Signaling Pathway
A structurally related compound, 6-bromo-4-iodoquinoline, is a key intermediate in the synthesis of GSK2126458 (Omipalisib).[5][6] GSK2126458 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[7] The PI3K/Akt/mTOR pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[8]
The structural similarity of this compound to a precursor of a known PI3K/mTOR inhibitor suggests that it could serve as a scaffold for the development of novel inhibitors targeting this pathway. The diagram below illustrates the central role of PI3K and mTOR in this signaling cascade.
Potential as a Chemical Probe in Proteomics
The mention of this compound for "proteomics research" suggests its potential use as a chemical probe.[3] Chemical proteomics employs small molecules to study protein function and interactions in a complex biological system. Quinolinone scaffolds can be functionalized to create probes that covalently or non-covalently interact with specific proteins, allowing for their identification and characterization.
Structure-Activity Relationship (SAR) of Related Compounds
While specific SAR data for this compound is unavailable, studies on related quinazoline and quinoline derivatives as PI3K inhibitors highlight the importance of substitutions on the heterocyclic core for biological activity. The table below presents representative data for structurally similar compounds, demonstrating how modifications can influence inhibitory potency.
| Compound Class | R Group | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Source |
| Quinazoline | 4-acetyl-phenylurea | >1000 | >1000 | |
| Quinazoline | 4-propoxy-phenylurea | 5.1 | 10.3 | |
| Quinazoline | 4-trifluoromethoxy-phenylurea | 2.5 | 4.8 | |
| Quinazoline | 4-aminocarbonyl-phenylurea | 2.5 | 59.1 | |
| Quinazoline-2-indolinone | (Structure 8) | 9.11 | - | [8] |
Note: The data presented is for structurally related quinazoline and quinoline derivatives and is intended to be illustrative of the potential for this chemical class.
Experimental Protocols for Biological Evaluation
For researchers interested in evaluating the biological activity of this compound or its derivatives as potential PI3K/mTOR inhibitors, the following experimental protocols can be adapted.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control) for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation
This technique is used to determine if the compound inhibits the phosphorylation of key downstream targets of the PI3K/mTOR pathway.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.
The following diagram outlines the general workflow for the biological evaluation of a potential PI3K/mTOR inhibitor.
Conclusion
This compound is a readily synthesizable compound with a quinolinone core, a scaffold of significant interest in medicinal chemistry. While direct biological data is limited, its structural relationship to precursors of potent PI3K/mTOR inhibitors strongly suggests its potential as a valuable building block for the development of novel therapeutics targeting this critical signaling pathway. The experimental protocols and contextual information provided in this guide offer a solid foundation for researchers to explore the biological activities of this compound and its derivatives. Further investigation into its potential as an anticancer agent or as a chemical probe for proteomics is warranted.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 6-Bromo-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylquinolin-2-ol, and its predominant tautomeric form, 6-bromo-4-methyl-2(1H)-quinolinone, is a heterocyclic organic compound of interest in medicinal chemistry and proteomics research.[1] Its quinoline core is a privileged scaffold in drug discovery, appearing in numerous pharmacologically active agents. The strategic placement of a bromine atom at the 6-position and a methyl group at the 4-position provides specific steric and electronic properties that can be leveraged for the development of novel molecular probes, kinase inhibitors, or other therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties, spectroscopic characterization, and synthetic methodology for this compound.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, formulation, and application in research settings. The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source |
| CAS Number | 89446-19-5 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Alternate Names | 6-Bromo-2-hydroxy-4-methylquinoline, 6-bromo-4-methyl-2(1H)-quinolinone | [1][2] |
| Melting Point | 145.77 °C (Estimated) | [2] |
| Boiling Point | 374.72 °C (Estimated) | [2] |
| Water Solubility | 89.62 mg/L (Estimated) | [2] |
| Density | 1.56 g/cm³ (Estimated) | [2] |
Synthesis and Characterization
The most established method for the synthesis of 6-bromo-4-methylquinolin-2(1H)-one is the Knorr quinoline synthesis. This reaction involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed cyclization.
Synthetic Workflow: Knorr Synthesis
The synthesis of 6-bromo-4-methylquinolin-2(1H)-one proceeds via a two-step mechanism starting from 4-bromoaniline and an acetoacetate ester. The workflow is depicted below.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
-
Step 1: Condensation to form the Anilide Intermediate. To a solution of 4-bromoaniline (1 equivalent) in acetonitrile, tert-butyl acetoacetate (1.1 equivalents) is added. The mixture is heated under reflux. The progress of the reaction is monitored by ¹H NMR to ensure the selective formation of the anilide intermediate over the alternative crotonate product. Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4-bromophenyl)-3-oxobutanamide.
-
Step 2: Cyclization to form 6-Bromo-4-methylquinolin-2(1H)-one. The crude anilide intermediate from the previous step is added portion-wise to pre-heated concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified duration. After cooling, the mixture is carefully poured onto ice, leading to the precipitation of the product. The solid is collected by filtration, washed thoroughly with water to remove residual acid, and dried under vacuum to afford the final product.
The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
While a complete set of publicly available spectra for this compound is limited, the following protocols describe the standard methods for acquiring the necessary spectroscopic data for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of approximately 5-10 mg is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). For comparison, the ¹H NMR spectrum of the related compound 6-bromo-4-hydroxyquinolin-2(1H)-one in DMSO-d₆ shows signals at δ 5.75 (s, 1H), 7.21 (d, J=8.79 Hz, 1H), 7.65 (dd, J=8.79, 2.20 Hz, 1H), and 7.85 (d, J=2.20 Hz, 1H).[4]
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired from the same sample. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, particularly for quaternary carbons.
-
-
Infrared (IR) Spectroscopy:
-
An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Expected characteristic peaks would include N-H stretching (around 3200-3000 cm⁻¹), C=O stretching (around 1650 cm⁻¹), C=C stretching of the aromatic and quinolone rings (around 1600-1450 cm⁻¹), and C-Br stretching in the fingerprint region (< 1000 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Mass spectral data is obtained using a mass spectrometer, often with an electrospray ionization (ESI) source for high-resolution mass data. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Logical Relationships and Data Interpretation
The characterization data obtained from the above protocols are interconnected and provide a complete picture of the molecule's identity and purity.
Conclusion
This technical guide has summarized the key physical properties, synthetic methodology, and analytical protocols for this compound. The data presented, combined with the detailed experimental procedures, provides a solid foundation for researchers and drug development professionals working with this compound. Accurate characterization through the described spectroscopic and physical methods is critical for ensuring sample purity and for the successful application of this versatile heterocyclic scaffold in further research endeavors.
References
Navigating the Solubility Landscape of 6-Bromo-4-methylquinolin-2-ol: A Technical Guide
For Immediate Release
This technical guide addresses the solubility of 6-Bromo-4-methylquinolin-2-ol, a quinoline derivative of interest to researchers and professionals in drug development. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document provides the available data, alongside a detailed experimental protocol for determining its solubility in various laboratory solvents.
Executive Summary
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective use in research and development, particularly for applications requiring solution-based assays or formulations. This guide presents the currently known quantitative solubility of this compound and offers a standardized methodology for researchers to determine its solubility in solvents relevant to their work.
Physicochemical Properties
A brief overview of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 89446-19-5 | [1] |
| Melting Point | 145.77 °C (Predicted) | [2] |
Quantitative Solubility Data
The solubility of a compound is a critical parameter that influences its bioavailability and formulation possibilities. Currently, the only publicly available quantitative solubility datum for this compound is in water.
| Solvent | Solubility | Temperature | Method | Source |
| Water | 89.62 mg/L | Not Specified | Predicted | [2] |
The lack of comprehensive solubility data in common organic laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone necessitates experimental determination. Quinoline derivatives are often characterized by their low aqueous solubility due to their hydrophobic bicyclic aromatic structure.[3]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4] This method involves creating a saturated solution of the compound and subsequently measuring the concentration of the dissolved solute.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, methanol, water)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[5]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.[5]
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[5]
-
-
Separation of Undissolved Solid:
-
Quantification:
-
Prepare a series of calibration standards by dissolving known amounts of this compound in the solvent to create solutions of known concentrations.
-
Construct a calibration curve by plotting the analytical response (e.g., HPLC peak area or UV absorbance) against the concentration of the standards.
-
Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[3]
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.[5]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of compound solubility using the shake-flask method.
Caption: A generalized workflow for the experimental determination of compound solubility.
Conclusion
References
An In-depth Technical Guide to 6-Bromo-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylquinolin-2-ol, and its tautomeric form 6-bromo-4-methyl-2(1H)-quinolinone, are quinoline derivatives of interest in medicinal chemistry and proteomics research. The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of this compound, with a focus on presenting key data and experimental protocols in a clear and accessible format for research and development professionals.
Molecular Structure and Properties
This compound exists in a tautomeric equilibrium with its keto form, 6-bromo-4-methyl-2(1H)-quinolinone. The quinolinone form is generally considered to be the more stable tautomer.
| Property | Data |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| CAS Number | 89446-19-5 |
| IUPAC Name | 6-bromo-4-methyl-1H-quinolin-2-one |
| SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)Br |
| InChI Key | NOQMJGOVUYZKIA-UHFFFAOYSA-N |
| Appearance | White crystalline product |
| Melting Point | 292-299 °C |
Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone
The primary synthetic route to 6-bromo-4-methyl-2(1H)-quinolinone is a variation of the Knorr quinoline synthesis. This involves the acid-catalyzed cyclization of a β-ketoanilide precursor.
Experimental Protocol: Knorr Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone
This protocol is adapted from established literature procedures.
Materials:
-
N-(4-bromophenyl)-3-oxobutyramide
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water (H₂O)
-
Absolute ethanol
Procedure:
-
In a suitable reaction vessel, a mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutyramide and 6 ml of concentrated sulfuric acid is prepared.
-
The mixture is stirred and heated to a temperature of 95-100 °C using a water bath for a duration of 1.5 hours.
-
After the reaction is complete, the resulting solution is carefully poured onto a mixture of ice and water. This will cause the product to precipitate out of solution.
-
The precipitated white crystalline product is collected by filtration.
-
The crude product is then dissolved in 200 ml of absolute ethanol.
-
The volume of the ethanolic solution is reduced to 150 ml by evaporation.
-
The solution is then chilled to induce crystallization.
-
The purified crystals of 6-bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.
Yield: Approximately 0.71 g (25.6%).
Synthesis Workflow
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (3H) in the 7-8 ppm region. A singlet for the methyl group (3H) around 2.5 ppm. A singlet for the vinyl proton (1H) around 6.5 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 160-170 ppm. Aromatic and vinyl carbons in the 100-150 ppm region. Methyl carbon signal around 20-25 ppm. |
| IR Spectroscopy | N-H stretching vibration around 3200-3400 cm⁻¹. C=O (amide) stretching vibration around 1650-1680 cm⁻¹. C=C and aromatic C-H stretching vibrations in their characteristic regions. C-Br stretching vibration below 700 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a bromine-containing compound. |
Biological Activity and Applications
While specific biological activity data for this compound is limited, it is identified as a compound for proteomics research. The broader class of quinoline and quinolinone derivatives is well-documented for a variety of pharmacological activities.
Potential Areas of Investigation
-
Antimicrobial Activity: Many quinolone derivatives exhibit potent antibacterial and antifungal properties.
-
Anticancer Activity: The quinoline scaffold is a core component of several anticancer drugs, and new derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: Given its application in proteomics, this compound may act as a specific inhibitor or probe for certain enzymes.
Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.
Conclusion
This compound is a synthetically accessible quinolinone derivative with potential applications in chemical biology and drug discovery. This technical guide provides a foundational understanding of its molecular properties and a detailed protocol for its synthesis. The lack of extensive public data on its spectroscopic characterization and biological activity highlights an opportunity for further investigation by the scientific community. The information presented herein serves as a valuable resource for researchers aiming to explore the potential of this and related quinoline compounds.
An In-depth Technical Guide on the Tautomerism of 6-bromo-4-methyl-2(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 6-bromo-4-methyl-2(1H)-quinolinone. The quinolinone ring system is a prevalent scaffold in numerous biologically active compounds, and understanding its tautomeric preferences is crucial for drug design and development. This document details the structural aspects of the lactam-lactim tautomerism, presents spectroscopic data for the predominant tautomer, and outlines experimental and computational protocols for the comprehensive study of this phenomenon. The equilibrium is heavily skewed towards the lactam form, a characteristic feature of 2-quinolinone systems.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules. For heterocyclic compounds, particularly those found in pharmaceutical agents, the predominant tautomeric form dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, which are critical determinants of its interaction with biological targets.
The 2-quinolinone nucleus is a key structural motif in a wide array of pharmacologically active agents. 6-bromo-4-methyl-2(1H)-quinolinone is a substituted derivative that can theoretically exist in two primary tautomeric forms: the lactam (keto) form, 6-bromo-4-methyl-2(1H)-quinolinone, and the lactim (enol) form, 6-bromo-4-methyl-2-hydroxyquinoline. It is well-established that for 2-hydroxyquinoline and its derivatives, the tautomeric equilibrium overwhelmingly favors the 2-quinolone (keto) form in most solvents and in the solid state. This preference is attributed to the greater thermodynamic stability of the cyclic amide (lactam) functionality compared to the imino-alcohol (lactim) group.
This guide will delve into the specifics of this tautomeric relationship for 6-bromo-4-methyl-2(1H)-quinolinone, providing the available experimental data and detailed methodologies for its further investigation.
The Tautomeric Equilibrium
The tautomerism of 6-bromo-4-methyl-2(1H)-quinolinone involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a shift in the position of a double bond.
Caption: Tautomeric equilibrium of 6-bromo-4-methyl-2(1H)-quinolinone.
The equilibrium lies significantly to the left, favoring the lactam form. This stability is enhanced by the potential for intermolecular hydrogen bonding in the solid state, forming dimeric structures.
Synthesis of Tautomeric Forms and Analogs
Direct synthesis and isolation of the enol tautomer is generally not feasible due to its rapid conversion to the more stable keto form. Therefore, "locked" analogs, where the mobile proton is replaced by a methyl group, are synthesized to serve as reference compounds for spectroscopic analysis.
Synthesis of 6-bromo-4-methyl-2(1H)-quinolinone (Keto Tautomer)
The synthesis of the keto tautomer can be achieved via a cyclization reaction of an appropriate N-aryl-3-oxobutanamide.[1]
-
Reaction: Condensation of N-(4-bromophenyl)-3-oxobutanamide in the presence of a strong acid catalyst.
Synthesis of "Locked" Tautomers
-
N-methyl-6-bromo-4-methyl-2-quinolinone (Locked Keto Form): Synthesis of this derivative would involve the N-methylation of 6-bromo-4-methyl-2(1H)-quinolinone.
-
6-bromo-2-methoxy-4-methylquinoline (Locked Enol Form): This can be synthesized from the corresponding 2-chloroquinoline derivative by reaction with sodium methoxide.
Spectroscopic and Physicochemical Data
Due to the overwhelming predominance of the keto tautomer, the spectroscopic data for 6-bromo-4-methyl-2(1H)-quinolinone in standard conditions reflects this form.
Quantitative Data Summary
| Property | 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form) | 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form) | Reference |
| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈BrNO | - |
| Molecular Weight | 238.08 g/mol | 238.08 g/mol | - |
| Melting Point | 292-299 °C | Not reported | [1] |
| ¹H NMR (DMSO-d₆) | See Table 2 | See Table 3 (Predicted) | General knowledge of quinolinone spectra |
| ¹³C NMR (DMSO-d₆) | See Table 4 | See Table 5 (Predicted) | General knowledge of quinolinone spectra |
| FTIR (KBr, cm⁻¹) | See Table 6 | See Table 7 (Predicted) | General knowledge of quinolinone spectra |
| UV-Vis (Ethanol) | See Table 8 | See Table 9 (Predicted) | General knowledge of quinolinone spectra |
NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the tautomers due to the different chemical environments of the nuclei.
Table 2: ¹H NMR Data for 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form) No specific experimental data for 6-bromo-4-methyl-2(1H)-quinolinone was found in the search results. The following are typical chemical shift ranges for analogous 4-methyl-2-quinolinones in DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| NH | ~11.5 - 12.0 | br s |
| H-5 | ~7.8 - 8.0 | d |
| H-7 | ~7.5 - 7.7 | dd |
| H-8 | ~7.2 - 7.4 | d |
| H-3 | ~6.2 - 6.4 | s |
| CH₃ | ~2.3 - 2.5 | s |
Table 3: Predicted ¹H NMR Data for 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form) These are predicted values based on the expected changes upon tautomerization and data from analogous 2-hydroxyquinolines.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| OH | ~9.0 - 10.0 | br s |
| H-5 | ~7.9 - 8.1 | d |
| H-7 | ~7.6 - 7.8 | dd |
| H-8 | ~7.3 - 7.5 | d |
| H-3 | ~6.5 - 6.7 | s |
| CH₃ | ~2.4 - 2.6 | s |
Table 4: ¹³C NMR Data for 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form) No specific experimental data was found. The following are typical chemical shift ranges for analogous 4-methyl-2-quinolinones.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C-2) | ~160 - 165 |
| C-8a | ~138 - 140 |
| C-4 | ~142 - 145 |
| C-5 | ~125 - 128 |
| C-7 | ~130 - 133 |
| C-6 | ~115 - 118 |
| C-4a | ~118 - 120 |
| C-8 | ~115 - 117 |
| C-3 | ~120 - 123 |
| CH₃ | ~18 - 20 |
Table 5: Predicted ¹³C NMR Data for 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form) These are predicted values based on the expected changes upon tautomerization.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-OH (C-2) | ~155 - 160 |
| C-8a | ~145 - 148 |
| C-4 | ~140 - 143 |
| C-5 | ~122 - 125 |
| C-7 | ~128 - 131 |
| C-6 | ~118 - 121 |
| C-4a | ~110 - 113 |
| C-8 | ~118 - 121 |
| C-3 | ~105 - 108 |
| CH₃ | ~19 - 21 |
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra of the two tautomers is the presence of a strong carbonyl (C=O) stretching band for the keto form.
Table 6: Characteristic IR Absorption Bands for 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3200 - 2800 | N-H stretching (broad) |
| ~1660 - 1640 | C=O stretching (amide I) |
| ~1620 - 1580 | C=C stretching (aromatic) |
| ~1200 | C-Br stretching |
Table 7: Predicted Characteristic IR Absorption Bands for 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 - 3200 | O-H stretching (broad) |
| ~1630 - 1600 | C=N stretching |
| ~1600 - 1550 | C=C stretching (aromatic) |
| ~1250 - 1200 | C-O stretching |
| ~1200 | C-Br stretching |
UV-Vis Spectroscopy
The electronic absorption spectra of the two tautomers are expected to differ due to the variations in their conjugated systems.
Table 8: UV-Vis Absorption Data for 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form) No specific experimental data was found. The following are typical absorption maxima for analogous 2-quinolinones in ethanol.
| λmax (nm) | Molar Absorptivity (ε) |
| ~230 | Not reported |
| ~280 | Not reported |
| ~330 | Not reported |
Table 9: Predicted UV-Vis Absorption Data for 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form) These are predicted values based on analogous 2-alkoxyquinolines.
| λmax (nm) | Molar Absorptivity (ε) |
| ~225 | Not reported |
| ~270 | Not reported |
| ~320 | Not reported |
Experimental Protocols
Synthesis of 6-bromo-4-methyl-2(1H)-quinolinone
This protocol is adapted from the literature.[1]
Caption: Workflow for the synthesis of the keto tautomer.
Materials:
-
N-(4-bromophenyl)-3-oxobutanamide
-
Concentrated sulfuric acid
-
Ice
-
Absolute ethanol
Procedure:
-
A mixture of N-(4-bromophenyl)-3-oxobutanamide and concentrated sulfuric acid is stirred and heated to 95-100 °C for 1.5 hours.
-
The resulting solution is poured onto an ice/water mixture to precipitate the product.
-
The white crystalline product is collected by filtration.
-
The crude product is dissolved in absolute ethanol.
-
The volume of the ethanolic solution is reduced by heating, followed by chilling to induce crystallization.
-
The purified crystals of 6-bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.
NMR Spectroscopic Analysis of Tautomerism
Caption: Workflow for NMR analysis of tautomerism.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of 6-bromo-4-methyl-2(1H)-quinolinone in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) is used.
-
Data Processing: Process the FID to obtain the spectrum, followed by phasing and baseline correction.
-
Analysis: Identify and assign the signals corresponding to the keto and enol tautomers. The use of spectra from "locked" N-methyl and O-methyl analogs is highly recommended for unambiguous assignment. Integrate non-overlapping signals for each tautomer.
-
Quantification: Calculate the molar ratio of the tautomers from the integral values. The equilibrium constant, K_T = [enol]/[keto], can then be determined.
UV-Vis Spectroscopic Analysis of Tautomerism
Protocol:
-
Sample Preparation: Prepare a series of solutions of 6-bromo-4-methyl-2(1H)-quinolinone of known concentrations in the solvent of interest (e.g., ethanol, cyclohexane).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Deconvolute the overlapping spectra of the two tautomers. The individual spectra of the "locked" analogs are essential for accurate deconvolution. Determine the concentration of each tautomer at equilibrium.
-
Quantification: Calculate the tautomeric equilibrium constant, K_T.
Computational Analysis
Caption: Workflow for computational analysis of tautomerism.
Protocol:
-
Structure Preparation: Build the 3D structures of both the lactam and lactim tautomers using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Energy Calculation: Calculate the single-point electronic energies, including zero-point vibrational energy (ZPVE) corrections. To improve accuracy, a higher-level basis set can be used for the energy calculation.
-
Solvation Effects: Incorporate the effect of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).
-
Thermodynamic Analysis: Calculate the Gibbs free energies of both tautomers in the desired solvent. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical tautomeric equilibrium constant (K_T = exp(-ΔG/RT)).
Conclusion
The tautomerism of 6-bromo-4-methyl-2(1H)-quinolinone is heavily dominated by the lactam (keto) form, which is the thermodynamically more stable isomer. This preference is consistent with the broader class of 2-quinolinone derivatives. A thorough understanding of this equilibrium is essential for medicinal chemists and drug development professionals, as the structural and electronic properties of the predominant tautomer will govern its biological interactions. This technical guide provides the foundational knowledge, available data, and detailed experimental and computational protocols to facilitate the comprehensive study and characterization of the tautomerism of this important heterocyclic scaffold. The synthesis and spectroscopic analysis of "locked" N-methyl and O-methyl analogs are highly recommended to obtain precise reference data for the individual tautomers.
References
A Guide to the Historical Synthesis of Quinolin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core historical methods for synthesizing quinolin-2-ol (2-hydroxyquinoline) derivatives, a pivotal scaffold in medicinal chemistry and materials science. Understanding these foundational reactions—the Knorr Quinoline Synthesis, the Conrad-Limpach Synthesis, and the Camps Cyclization—is essential for the modern chemist, offering a basis for developing novel analogues and more efficient synthetic strategies. This document details the reaction mechanisms, provides specific experimental protocols, and presents quantitative data for these seminal syntheses.
Knorr Quinoline Synthesis (1886)
First described by Ludwig Knorr in 1886, this synthesis is a direct and reliable method for preparing 2-quinolones (the keto tautomer of quinolin-2-ols) from β-ketoanilides.[1][2] The reaction proceeds via an acid-catalyzed intramolecular cyclization. Strong acids like sulfuric acid, polyphosphoric acid (PPA), or triflic acid are typically employed to facilitate the reaction.[1][2]
Reaction Mechanism
The mechanism involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline through an acid-catalyzed electrophilic aromatic substitution followed by the elimination of water.[2] A revised mechanism study in 2007 suggested that an O,O-dicationic intermediate (a superelectrophile) is favored over the previously proposed N,O-dicationic intermediate.[2]
Caption: Mechanism of the Knorr Quinoline Synthesis.
Experimental Protocol: Synthesis of 4-Methylquinolin-2(1H)-one
This protocol is adapted from classic procedures for the Knorr synthesis.
-
Preparation of Acetoacetanilide: Aniline (9.3 g, 0.1 mol) is dissolved in 150 mL of dry diethyl ether. The solution is cooled in an ice bath, and diketene (8.4 g, 0.1 mol) is added dropwise with stirring over 30 minutes. The resulting white precipitate of acetoacetanilide is filtered, washed with cold ether, and dried.
-
Cyclization: The dried acetoacetanilide (17.7 g, 0.1 mol) is added portion-wise to 100 mL of concentrated sulfuric acid, pre-cooled to 0°C. The addition is controlled to keep the temperature below 10°C.
-
Heating: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to 75°C for 30 minutes.[1]
-
Work-up and Isolation: The reaction mixture is cooled and carefully poured onto 500 g of crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product is recrystallized from ethanol or acetic acid to yield pure 4-methylquinolin-2(1H)-one.
Quantitative Data
| Starting Material | Acid | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Acetoacetanilide | H₂SO₄ | 75 | 30 | 81 | [1] |
| Benzoylacetanilide | PPA (excess) | 140-160 | 60 | ~70 | [2] |
| Acetoacetanilide | Triflic Acid | 25 | 15 | 95 | [2] |
Conrad-Limpach-Knorr Synthesis (1887)
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[3][4] The reaction conditions determine the product: lower temperatures (kinetic control) favor the formation of 4-quinolones, while higher temperatures (thermodynamic control, >140°C) favor the formation of 2-quinolones.[4][5] The high-temperature variant is often referred to as the Knorr variation of the Conrad-Limpach synthesis.[4]
Reaction Pathway Logic
The regioselectivity is dictated by the initial site of attack on the β-ketoester. At high temperatures, the aniline nitrogen preferentially attacks the less reactive ester group, leading to the formation of a β-ketoanilide intermediate, which then cyclizes according to the Knorr mechanism to yield the thermodynamically stable 2-quinolone.[4]
Caption: Temperature-dependent pathways in the Conrad-Limpach-Knorr synthesis.
Experimental Protocol: Synthesis of 2-Hydroxy-4-methylquinoline
This protocol describes the high-temperature conditions required to favor the 2-quinolone product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (18.6 g, 0.2 mol) and ethyl acetoacetate (26.0 g, 0.2 mol).
-
Heating: Heat the mixture to 140-150°C for 2 hours. Water and ethanol will be collected in the trap, and the intermediate β-ketoanilide is formed.
-
Cyclization: Cool the mixture slightly and add it slowly to 100 mL of preheated (110°C) polyphosphoric acid (PPA) with vigorous stirring.
-
Reaction Completion: Maintain the temperature of the PPA mixture at 120-130°C for an additional 30 minutes.
-
Work-up and Isolation: Cool the reaction mixture and pour it onto 500 g of crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution.
-
Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure 2-hydroxy-4-methylquinoline.
Quantitative Data
| Aniline Derivative | β-Ketoester | Temperature (°C) | Yield (2-Quinolone) | Reference |
| Aniline | Ethyl acetoacetate | 140-150 | Moderate to Good | [4] |
| p-Toluidine | Ethyl benzoylacetate | ~150 | Moderate | [6] |
| Aniline | Diethyl malonate | >140 | Low to Moderate | General Knowledge |
Camps Cyclization (1899)
The Camps quinoline synthesis is an intramolecular cyclization of an o-acylaminoacetophenone using a base, typically a hydroxide ion.[7][8] The reaction can yield two different hydroxyquinoline isomers (a 2-quinolone or a 4-quinolone) depending on which enolate is formed and which carbonyl group is attacked.[7][8] The formation of the 2-quinolone is favored by the attack of the enolate derived from the acetophenone methyl group onto the amide carbonyl.
Reaction Mechanism
The mechanism proceeds via an intramolecular aldol-type condensation.[8] A base abstracts a proton to form an enolate, which then attacks one of the carbonyl groups in the acylamino side chain. Subsequent dehydration leads to the formation of the quinolone ring system.
Caption: Camps cyclization pathway leading to a 2-quinolone derivative.
Experimental Protocol: Synthesis of 4-Phenylquinolin-2(1H)-one
This protocol is a representative example of the Camps cyclization.
-
Preparation of Starting Material: o-Aminoacetophenone (13.5 g, 0.1 mol) is dissolved in 100 mL of pyridine. Benzoyl chloride (15.5 g, 0.11 mol) is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours. The mixture is then poured into 500 mL of ice-water, and the precipitated o-benzoylaminoacetophenone is filtered, washed with water, and dried.
-
Cyclization: The dried o-benzoylaminoacetophenone (2.39 g, 0.01 mol) is suspended in 50 mL of 10% aqueous sodium hydroxide solution.
-
Heating: The mixture is heated to reflux with vigorous stirring for 2 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid until pH ~2.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 4-phenylquinolin-2(1H)-one.
Quantitative Data
| Starting Material (o-acylaminoacetophenone) | Base | Temperature (°C) | Yield (%) | Reference |
| o-Acetylaminoacetophenone | aq. NaOH | Reflux | Mixture of isomers | [7] |
| o-Benzoylaminoacetophenone | aq. NaOH | Reflux | Good | [8] |
| Various N-(2-acylaryl)amides | NaH or KHMDS | 25-80 | 65-95 | [8] |
This guide has detailed the foundational historical syntheses for quinolin-2-ol derivatives. By understanding the mechanisms, experimental nuances, and quantitative aspects of the Knorr, Conrad-Limpach-Knorr, and Camps reactions, researchers are better equipped to utilize and innovate upon these classic transformations in modern drug discovery and materials science.
References
- 1. synarchive.com [synarchive.com]
- 2. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. scribd.com [scribd.com]
- 7. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Background of Bromo-substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The strategic introduction of a bromine atom onto this scaffold significantly modulates the molecule's physicochemical and pharmacological properties. Bromo-substituted quinolines serve as versatile precursors for further functionalization via cross-coupling reactions and exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthetic methodologies, and biological significance of bromo-substituted quinolines. It includes detailed experimental protocols, quantitative data on synthesis and biological activity, and diagrams illustrating synthetic workflows and biological signaling pathways to facilitate further research and development.
Discovery and Background
The history of quinoline itself dates back to 1834, when it was first isolated from coal tar.[4] The development of synthetic methods in the late 19th century, such as the Skraup (1880), Doebner-von Miller (1881), and Friedländer (1882) syntheses, paved the way for the systematic exploration of quinoline derivatives.[4][5][6][7]
The introduction of bromine substituents was an early strategy to modify the quinoline core. Bromine, as a halogen, alters the electronic distribution of the aromatic system, influences metabolic stability, and provides a reactive "handle" for introducing further molecular diversity.[1][8] This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR).[1] For instance, the bromine atom at positions like C3, C5, C6, or C8 can be readily displaced or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to build more complex, potent, and selective therapeutic agents.[1][8]
Core Synthetic Strategies
The synthesis of bromo-substituted quinolines can be broadly categorized into two main approaches: the direct bromination of a pre-formed quinoline ring and the synthesis of the quinoline ring from a bromine-containing precursor.
Electrophilic Bromination of the Quinoline Ring
Direct electrophilic aromatic substitution on the quinoline nucleus is highly dependent on reaction conditions. The protonated quinoline ring is deactivated towards electrophiles, requiring vigorous conditions. Substitution typically occurs on the benzene ring (carbocycle) at positions 5 and 8.[9][10][11] However, the regioselectivity can be controlled. For example, bromination of quinoline in the gaseous phase at high temperatures (300°C) can yield 3-bromoquinoline.[9] Furthermore, the presence of activating groups, such as a hydroxyl or amino group at C8, directs bromination to the C5 and C7 positions.[8][12]
Synthesis from Bromo-substituted Precursors
Building the quinoline ring from an already brominated starting material offers superior regiocontrol. Several classical named reactions are amenable to this strategy:
-
Skraup Synthesis : This robust method involves the reaction of a bromoaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to produce the corresponding bromoquinoline.[13][14] For example, 4-bromoaniline yields 6-bromoquinoline.[13]
-
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with a bromoaniline in the presence of an acid catalyst.[5][7][15]
-
Friedländer Synthesis : This involves the condensation of a 2-amino-bromobenzaldehyde or ketone with a compound containing an α-methylene group, providing excellent control over substituent placement.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. Below are representative protocols for the synthesis of specific bromoquinolines.
Protocol 1: Synthesis of 6-Bromoquinoline via Skraup Reaction
This protocol is adapted from established Skraup synthesis procedures for preparing 6-bromoquinoline from 4-bromoaniline.[13]
Materials:
-
4-Bromoaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (as oxidizing agent and solvent)
-
Iron(II) sulfate (optional, to moderate the reaction)
Procedure:
-
Preparation : In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add concentrated sulfuric acid to 4-bromoaniline while cooling in an ice bath.
-
Addition of Reagents : To the stirred mixture, add nitrobenzene. If the reaction is expected to be overly vigorous, add a small amount of iron(II) sulfate.
-
Heating and Glycerol Addition : Heat the mixture to 140-145°C in an oil bath.[13] Once the temperature has stabilized, add anhydrous glycerol dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 150°C.
-
Reaction Completion : After the addition is complete, maintain the reaction mixture at 145-150°C for an additional 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Cool the mixture to below 100°C and cautiously pour it into a large beaker containing 2 L of water. Steam distill the mixture to remove unreacted nitrobenzene.
-
Isolation : Make the remaining solution basic with concentrated sodium hydroxide solution until a precipitate forms. Collect the crude 6-bromoquinoline by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).
-
Purification : Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromoquinoline.
Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline via Direct Bromination
This protocol describes the direct bromination of 8-hydroxyquinoline.[8]
Materials:
-
8-Hydroxyquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution : Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition : Prepare a solution of bromine (2.1 eq) in chloroform and add it dropwise to the 8-hydroxyquinoline solution over 5-10 minutes at room temperature.
-
Reaction : Stir the mixture at room temperature for 1 hour. A yellow solid precipitate of the product will form.
-
Work-up : Dissolve the resulting solid in additional chloroform. Transfer the solution to a separatory funnel and wash it three times with a 5% aqueous NaHCO₃ solution to remove any unreacted bromine and HBr.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification : The resulting crude product can be purified by recrystallization from benzene to yield pure 5,7-dibromo-8-hydroxyquinoline as the sole product with high yield (approx. 90%).[8]
Quantitative Data Presentation
Quantitative data is essential for comparing the efficacy of different synthetic routes and the potency of various derivatives.
Table 1: Synthesis Yields for Selected Bromoquinolines
| Compound | Starting Material(s) | Synthetic Method | Reported Yield | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | 8-Hydroxyquinoline, Bromine | Direct Bromination | 90% | [8] |
| 5-Bromo-8-methoxyquinoline | 8-Methoxyquinoline, Bromine | Direct Bromination | 92% | [8][16] |
| 3-Bromoquinoline-2(1H)-thione | 2-(2,2-dibromoethenyl)phenyl isothiocyanate | Lithium-Halogen Exchange/Cyclization | 54-79% | [17] |
| 2-(Alkylsulfanyl)-3-bromoquinolines | 2-(2,2-dibromoethenyl)phenyl isothiocyanate, R-X | One-pot Cyclization/Quenching | 35-75% | [17] |
| 8-Bromoquinoline | o-Bromoaniline, Acrolein diethyl acetal | Doebner-von Miller type | ~90% | [18] |
Table 2: In Vitro Anticancer Activity of Bromo-substituted Quinolines (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference Drug | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 9.8 | 5-FU | [19] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 6.7 | 5-FU | [19] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 7.9 | 5-FU | [19] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 25.6 | 5-FU | [19] |
| 7-Bromo-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 15.4 | 5-FU | [19] |
| 7-Bromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 18.2 | 5-FU | [19] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 9.6 | 5-FU | [20] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 5.45 | 5-FU | [20] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 7.3 | 5-FU | [20] |
| 6-Bromo-5-nitroquinoline | HT29 (Human Colon Carcinoma) | Lower cytotoxicity than 5-FU | 5-FU | [21] |
Mandatory Visualizations
Diagrams are provided to clarify complex workflows and biological pathways.
Experimental Workflow Diagram
This diagram illustrates a general workflow for the synthesis, purification, and characterization of a bromo-substituted quinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Skraup reaction - Wikipedia [en.wikipedia.org]
- 15. Doebner-Miller Reaction [drugfuture.com]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 6-Bromo-4-methylquinolin-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among the numerous quinoline derivatives, 6-bromo-4-methylquinolin-2-ol stands out as a versatile and strategically important building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom for facile derivatization, a methyl group influencing solubility and steric interactions, and a hydroxyl group (in its tautomeric form, 6-bromo-4-methyl-2(1H)-quinolinone) offering a site for further modification, makes it an attractive starting point for drug discovery programs, particularly in oncology.
This technical guide provides an in-depth overview of this compound, covering its synthesis, physicochemical properties, and its application as a scaffold for the development of potent kinase inhibitors and anticancer agents. Detailed experimental protocols and a summary of biological activities of related compounds are presented to facilitate its use in medicinal chemistry research.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 89446-19-5 | [1] |
| Appearance | Solid | General Knowledge |
| Tautomerism | Exists in equilibrium with its tautomeric form, 6-bromo-4-methyl-2(1H)-quinolinone. | General Chemical Principles |
Synthesis of the Core Scaffold
The most common and efficient method for the synthesis of this compound is the Knorr quinoline synthesis. This reaction involves the condensation of a β-ketoanilide, derived from 4-bromoaniline and an acetoacetate ester, followed by cyclization in the presence of a strong acid.
Experimental Protocol: Knorr Synthesis of this compound
Materials:
-
4-bromoaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
Toluene
-
Ethanol
Procedure:
-
Formation of the β-ketoanilide: In a round-bottom flask, a mixture of 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in toluene is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4-bromophenyl)-3-oxobutanamide.
-
Cyclization: The crude β-ketoanilide is slowly added to pre-heated polyphosphoric acid (PPA) at 100-120°C with vigorous stirring. The reaction mixture is maintained at this temperature for 1-2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford this compound as a solid.
Application in the Synthesis of Bioactive Molecules
The this compound scaffold is a valuable starting point for the synthesis of a variety of bioactive molecules, primarily through modification at the bromine and hydroxyl/oxo positions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
While direct examples of bioactive molecules synthesized from this compound are not extensively reported in the readily available literature, the closely related 6-bromoquinazoline and 6,8-dibromo-4(3H)quinazolinone scaffolds have been extensively studied, providing valuable insights into the potential of the 6-bromo-quinolinone core. These studies have demonstrated potent anticancer activity, often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.
Derivatives as Anticancer Agents
Numerous studies have highlighted the potential of bromo-substituted quinoline and quinazoline derivatives as anticancer agents. The bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.
Table 1: Anticancer Activity of Structurally Related Bromo-Substituted Heterocycles
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Putative Target/Pathway | Reference |
| 6-Bromoquinazoline derivatives | MCF-7 (Breast) | 0.53 - 46.6 | EGFR | [2][3] |
| SW480 (Colon) | [2][3] | |||
| 6,8-Dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast) | 1.7 - 29.6 | Not specified | [4] |
Derivatives as Kinase Inhibitors
The quinoline and quinazoline cores are well-established pharmacophores for the development of kinase inhibitors. The 4-anilino-quinazoline scaffold, for instance, is the basis for several approved EGFR tyrosine kinase inhibitors. By analogy, derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The bromine at the 6-position provides a convenient handle to introduce various substituents that can interact with the ATP-binding pocket of kinases.
Potential Kinase Targets and Signaling Pathways:
-
Epidermal Growth Factor Receptor (EGFR): A key target in various cancers. Inhibition of EGFR signaling can block downstream pathways like RAS-RAF-MEK-ERK and PI3K-Akt-mTOR, leading to reduced cell proliferation and survival.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. VEGFR inhibitors can starve tumors by cutting off their blood supply.
-
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism. It is frequently dysregulated in cancer, making it a prime target for drug development.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation:
Caption: A generalized workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Potential Signaling Pathway Modulation
Derivatives of this compound, based on the activity of related compounds, are hypothesized to inhibit receptor tyrosine kinases (RTKs) such as EGFR or VEGFR, or downstream kinases like PI3K and mTOR. Inhibition of these kinases would disrupt critical signaling cascades that promote cancer cell growth and survival.
Caption: A simplified diagram illustrating the potential mechanism of action of a this compound derivative as a kinase inhibitor in a cell signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the generation of diverse libraries of compounds. Based on the well-documented biological activities of structurally similar quinoline and quinazoline derivatives, molecules derived from this scaffold hold significant promise as potent anticancer agents and kinase inhibitors, particularly targeting key oncogenic signaling pathways. Further exploration and derivatization of this core structure are warranted to unlock its full therapeutic potential.
References
- 1. This compound | C10H8BrNO | CID 6324462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Knorr Synthesis of 6-Bromo-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The Knorr quinoline synthesis is a classical and effective method for the preparation of 2-hydroxyquinolines. This protocol details the synthesis of 6-Bromo-4-methylquinolin-2-ol, a valuable intermediate for the development of novel therapeutic agents. The synthesis proceeds via a two-step process: the initial condensation of 4-bromoaniline with a β-ketoester to form an N-aryl-β-ketoamide intermediate, followed by an acid-catalyzed intramolecular cyclization. This document provides a detailed experimental protocol and relevant data for the successful synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the Knorr synthesis of this compound.
| Parameter | Step 1: N-(4-bromophenyl)-3-oxobutanamide Synthesis | Step 2: Cyclization to this compound |
| Reactants | 4-bromoaniline, tert-butyl acetoacetate | N-(4-bromophenyl)-3-oxobutanamide, Conc. H₂SO₄ |
| Yield | 84%[1] | 25.6%[2] |
| Melting Point | Not explicitly reported | 292-299 °C[2] |
| TLC Data (Rf) | Not explicitly reported | 0.18 (on silica with ethyl acetate eluent)[2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | C₁₀H₈BrNO |
| Molecular Weight | 256.09 g/mol | 238.08 g/mol |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of N-(4-bromophenyl)-3-oxobutanamide
This protocol is optimized for high yield by utilizing tert-butyl acetoacetate, which avoids the reversibility issues sometimes encountered with ethyl acetoacetate.[1]
Materials:
-
4-bromoaniline
-
tert-butyl acetoacetate
-
Acetonitrile (or other suitable solvent)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in acetonitrile.
-
Add tert-butyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture at 80 °C for 12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude N-(4-bromophenyl)-3-oxobutanamide can be purified by recrystallization or used directly in the next step. An 84% yield has been reported for this step.[1]
Step 2: Cyclization to this compound
This protocol describes the acid-catalyzed intramolecular cyclization of the previously synthesized anilide.
Materials:
-
N-(4-bromophenyl)-3-oxobutanamide
-
Concentrated sulfuric acid
-
Ice-water mixture
-
Absolute ethanol
-
Standard laboratory glassware
-
Heating and stirring apparatus (water bath)
-
Filtration apparatus
Procedure:
-
Carefully add N-(4-bromophenyl)-3-oxobutanamide (3.00 g, 0.0117 moles) to concentrated sulfuric acid (6 ml) with stirring.[2]
-
Heat the mixture in a water bath to 95-100 °C for 1.5 hours.[2]
-
After heating, cool the resulting solution and pour it onto an ice-water mixture.[2]
-
A white crystalline product will precipitate. Collect the crystals by filtration.[2]
-
For purification, dissolve the collected crystals in approximately 200 ml of absolute ethanol.[2]
-
Reduce the volume of the ethanol solution to about 150 ml and then chill to induce crystallization.[2]
-
Isolate the purified crystals of this compound by filtration. A yield of 25.6% has been reported.[2]
-
The final product can be characterized by its melting point (292-299 °C) and TLC (Rf = 0.18 with ethyl acetate eluent on silica).[2]
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the Knorr synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Knorr synthesis reaction pathway.
References
Application Notes and Protocols: The Knorr Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, is a fundamental organic reaction for the synthesis of 2-hydroxyquinolines from β-ketoanilides.[1][2] This intramolecular cyclization is typically facilitated by strong acids, such as sulfuric acid, and proceeds via an electrophilic aromatic substitution mechanism.[1][2] The reaction is a cornerstone in the synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] These application notes provide a detailed overview of the Knorr synthesis, including its mechanism, experimental protocols, and applications in drug discovery and development.
Introduction to the Knorr Quinoline Synthesis
The synthesis of quinoline and its derivatives is of significant interest in medicinal chemistry and materials science.[3][4] The quinoline nucleus is a key component of many natural and synthetic compounds with a broad range of therapeutic properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[3][4][5] The Knorr quinoline synthesis offers a direct and efficient method for the preparation of 2-hydroxyquinolines, which are valuable intermediates for the synthesis of more complex quinoline derivatives.[2][6]
The general transformation involves the acid-catalyzed cyclization of a β-ketoanilide, which is typically prepared by the condensation of an aniline with a β-ketoester. The reaction is known to be sensitive to reaction conditions, with the formation of 4-hydroxyquinolines as potential byproducts under certain circumstances.[1]
Detailed Reaction Mechanism
The currently accepted mechanism of the Knorr quinoline synthesis involves the formation of a key dicationic intermediate. The reaction proceeds through the following steps:
-
Protonation of the β-ketoanilide: In the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), both the keto and the anilide carbonyl groups of the starting β-ketoanilide are protonated.[1]
-
Formation of a Dicationic Intermediate: A revised mechanism, supported by NMR spectroscopy and theoretical calculations, suggests the formation of an O,O-dicationic intermediate, which acts as a superelectrophile.[1] This is favored over the previously proposed N,O-dicationic intermediate.
-
Intramolecular Electrophilic Aromatic Substitution: The highly electrophilic dicationic intermediate then undergoes an intramolecular electrophilic aromatic substitution reaction. The electron-rich aromatic ring of the aniline moiety attacks the enolic carbon, leading to the formation of a new carbon-carbon bond and a six-membered ring.
-
Dehydration and Tautomerization: The resulting intermediate undergoes dehydration (elimination of a water molecule) to restore aromaticity. This is followed by tautomerization of the enol to the more stable keto form, yielding the final 2-hydroxyquinoline product.
A competing reaction leading to the formation of 4-hydroxyquinolines can occur, particularly with smaller amounts of acid.[1] This alternative pathway is thought to involve a monocationic intermediate that fragments to aniline and an acetophenone derivative. The aniline then reacts with another molecule of the β-ketoanilide to ultimately form the 4-hydroxyquinoline.[1]
Reaction Pathway Diagram
Caption: The reaction mechanism of the Knorr quinoline synthesis.
Experimental Protocols
The following is a generalized experimental protocol for the Knorr quinoline synthesis. The specific substrate, acid catalyst, temperature, and reaction time will need to be optimized for each specific synthesis.
General Procedure for the Synthesis of 2-Hydroxyquinolines
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the β-ketoanilide (1.0 equivalent).
-
Addition of Acid: Carefully and slowly add the strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid, typically in excess) to the β-ketoanilide with stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (often ranging from 70 to 120 °C) and maintain it for the specified time (typically 30 minutes to several hours).[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Example: Synthesis of 2-Hydroxy-4-methylquinoline
This protocol is a representative example for the synthesis of a specific 2-hydroxyquinoline derivative.
Materials:
-
Acetoacetanilide
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, place acetoacetanilide (5.0 g, 28.2 mmol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (25 mL) with constant stirring.
-
After the addition is complete, remove the ice bath and heat the mixture in a water bath at 75 °C for 30 minutes.[2]
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice in a beaker.
-
Stir the mixture until the ice has melted, and a solid precipitate forms.
-
Collect the crude 2-hydroxy-4-methylquinoline by vacuum filtration and wash the solid with cold water (3 x 50 mL).
-
Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-4-methylquinoline.
Quantitative Data
The yield of the Knorr quinoline synthesis can vary significantly depending on the substrate and reaction conditions. The following table provides representative data for the synthesis of various 2-hydroxyquinoline derivatives.
| Starting β-Ketoanilide | Acid Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acetoacetanilide | H₂SO₄ | 75 | 0.5 | 2-Hydroxy-4-methylquinoline | 81[2] |
| Benzoylacetanilide | PPA (excess) | 100 | 2 | 2-Hydroxy-4-phenylquinoline | High |
| 3-Oxo-3-phenylpropananilide | Triflic Acid | 80 | 1 | 2-Hydroxy-4-phenylquinoline | High |
| Ethyl 3-oxo-3-(phenylamino)propanoate | H₂SO₄ | 90 | 3 | 2-Hydroxyquinoline-4-carboxylic acid ethyl ester | Moderate |
| N-(4-methoxyphenyl)-3-oxobutanamide | PPA | 100 | 2.5 | 2-Hydroxy-6-methoxy-4-methylquinoline | Good |
Note: "High," "Good," and "Moderate" are qualitative descriptors used when specific yield percentages were not available in the cited literature. PPA stands for polyphosphoric acid.
Applications in Drug Development
The quinoline ring is a key pharmacophore in a multitude of therapeutic agents. The Knorr synthesis provides a valuable route to 2-hydroxyquinolines, which serve as versatile intermediates for the development of new drugs.
-
Antimalarial Agents: The quinoline core is central to many antimalarial drugs, such as chloroquine and hydroxychloroquine.[5]
-
Antibacterial Agents: Fluoroquinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial drugs.
-
Anticancer Drugs: Several quinoline derivatives have been investigated as potent anticancer agents.
-
Other Therapeutic Areas: Quinolines are also found in drugs for hypertension (e.g., quinapril), asthma (e.g., montelukast), and as anesthetics (e.g., dimethisoquin).[5]
The ability to synthesize a variety of substituted 2-hydroxyquinolines via the Knorr reaction allows medicinal chemists to create libraries of novel compounds for biological screening and lead optimization.
Workflow for Drug Discovery
Caption: A generalized workflow for utilizing the Knorr synthesis in drug discovery.
Conclusion
The Knorr quinoline synthesis remains a highly relevant and powerful tool in organic synthesis. Its ability to provide straightforward access to the 2-hydroxyquinoline scaffold makes it an invaluable reaction for researchers in academia and industry, particularly in the field of drug development. Understanding the detailed mechanism and having access to robust experimental protocols are crucial for the successful application of this important named reaction.
References
Synthesis of 6-Bromo-4-methylquinolin-2-ol: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Bromo-4-methylquinolin-2-ol, a valuable heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the Knorr quinoline synthesis, a reliable and well-established method. This protocol outlines the necessary starting materials, step-by-step procedures for the synthesis of the intermediate, N-(4-bromophenyl)-3-oxobutanamide, and its subsequent acid-catalyzed cyclization to yield the final product. Quantitative data from relevant studies are summarized, and reaction pathways and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound, and its tautomeric form 6-bromo-4-methylquinolin-2(1H)-one, are important intermediates in the synthesis of a variety of biologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The bromo- and methyl-substituents on this particular quinolin-2-ol derivative offer opportunities for further functionalization, making it a versatile precursor for the development of novel therapeutic agents. The Knorr quinoline synthesis provides an efficient pathway to this class of compounds through the condensation of anilines with β-ketoesters.
Synthesis Pathway: Knorr Quinoline Synthesis
The synthesis of this compound is typically achieved via a two-step Knorr quinoline synthesis. The process begins with the condensation of 4-bromoaniline and a β-ketoester, such as ethyl acetoacetate or tert-butyl acetoacetate, to form the intermediate N-(4-bromophenyl)-3-oxobutanamide. This is followed by an intramolecular cyclization of the anilide intermediate under acidic conditions to yield the desired product.[1][2]
Knorr synthesis pathway for this compound.
Experimental Protocols
Part 1: Synthesis of N-(4-bromophenyl)-3-oxobutanamide (Anilide Intermediate)
This protocol is adapted from optimized conditions for anilide formation to minimize side-product formation.[1] The use of tert-butyl acetoacetate has been shown to be advantageous.[1]
Materials:
-
4-bromoaniline
-
tert-Butyl acetoacetate
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous acetonitrile.
-
Add tert-butyl acetoacetate (1.1 equivalents) to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-bromoaniline) is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-bromophenyl)-3-oxobutanamide.
Part 2: Synthesis of this compound (Cyclization)
This protocol utilizes polyphosphoric acid (PPA) for the efficient cyclization of the β-keto anilide intermediate.
Materials:
-
N-(4-bromophenyl)-3-oxobutanamide
-
Polyphosphoric acid (PPA)
-
Glass vial or round-bottom flask
-
Heating bath (e.g., oil bath)
-
Magnetic stirrer and stir bar
-
Beaker
-
Deionized water
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the dried N-(4-bromophenyl)-3-oxobutanamide (1.0 equivalent) in a glass vial or round-bottom flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the anilide).
-
Heat the mixture to 80-100°C in a heating bath with vigorous stirring.
-
Continue heating and stirring for approximately 90 minutes, or until TLC analysis indicates the disappearance of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous reaction mixture into a beaker containing a large volume of cold deionized water with stirring.
-
A precipitate of the crude product will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any residual acid.
-
Dry the purified this compound product in a desiccator or vacuum oven.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and related compounds.
Table 1: Synthesis of N-(4-bromophenyl)-3-oxobutanamide Intermediate
| Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Bromoaniline, tert-butyl acetoacetate | Acetonitrile | Reflux | 84 | [1] |
Table 2: Cyclization to Substituted Quinolin-2-ones
| Starting Material (β-keto anilide) | Reagent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| General ω-amino-β-keto anilides | Polyphosphoric Acid | 80°C, 90 min | 80-90 | |
| N-(4-bromophenyl)-3-oxobutanamide | Sulfuric Acid | Not specified | - |
Table 3: Overall Yield for a Related Multi-Step Synthesis
| Starting Material | Final Product | Overall Yield (%) | Reference |
| 4-Bromoaniline | 6-bromo-2-chloro-4-methylquinoline | 48 | [1] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Experimental workflow for the synthesis of this compound.
Conclusion
The Knorr quinoline synthesis is an effective and reproducible method for the preparation of this compound. By following the detailed protocols provided in this document, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The use of optimized conditions for the initial condensation and a robust cyclization procedure ensures good yields of the desired product. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining a high-purity compound.
References
Application Notes and Protocols for Ultrasound-Assisted Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] Their derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Traditional methods for quinoline synthesis, such as the classical Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions, including high temperatures, strong acids, and long reaction times, which can lead to significant energy consumption and waste generation.[2][3][4]
As the principles of green chemistry become increasingly integrated into synthetic organic chemistry, ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful and eco-friendly alternative. The application of ultrasonic irradiation provides mechanical and thermal energy to the reaction medium through acoustic cavitation, leading to the formation, growth, and implosive collapse of microbubbles.[5] This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates, improve yields, and enable reactions to proceed under milder conditions.[6][7] Key advantages of using ultrasound in quinoline synthesis include significantly reduced reaction times, higher product purity, decreased energy consumption, and often the ability to use greener solvents like water.[6][8][9]
Experimental Protocols
This section provides detailed methodologies for key ultrasound-assisted quinoline synthesis reactions. The protocols are based on established literature and offer a starting point for laboratory implementation.
Protocol 1: Friedländer Annulation for Substituted Quinolines
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone) to form a quinoline.[10] Ultrasound irradiation significantly accelerates this process. This protocol is adapted from procedures using basic ionic liquids as catalysts in aqueous media.[2][11]
Materials:
-
Isatin (or other 2-aminoaryl ketone) (1.0 mmol)
-
Ketone with α-protons (e.g., acetophenone, cyclohexanone) (1.2 mmol)
-
Basic Ionic Liquid (BIL), e.g., [bmim]OH (0.1 mmol)
-
Water (5 mL)
-
Reaction vessel (e.g., thick-walled glass tube)
-
Ultrasonic bath or probe sonicator
-
Thin Layer Chromatography (TLC) plate
-
Ethyl acetate and hexane (for TLC and chromatography)
Procedure:
-
Preparation: In a suitable reaction vessel, combine the isatin (1.0 mmol), the desired ketone (1.2 mmol), and the basic ionic liquid catalyst (0.1 mmol) in water (5 mL).[2]
-
Sonication: Place the reaction vessel into an ultrasonic cleaning bath or immerse the horn of a probe sonicator into the mixture. Irradiate the mixture at a specified frequency (e.g., 20-50 kHz) and power at room temperature or a slightly elevated temperature (e.g., 50°C).[5][8][12]
-
Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction (typically within 5-120 minutes), cool the mixture to room temperature.[6][12] The solid product often precipitates from the aqueous medium.
-
Isolation and Purification: Filter the solid product, wash it with cold water and ethanol, and then dry it.[12] If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
Protocol 2: Three-Component Synthesis of Polysubstituted Quinolines
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[3] This protocol describes a one-pot, three-component synthesis of 2-substituted quinolines in water, catalyzed by SnCl₂·2H₂O under ultrasound.[3][13]
Materials:
-
Aniline (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ethyl 3,3-diethoxypropionate (1.0 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (10 mol%)
-
Water (5 mL)
-
Reaction flask
-
Ultrasonic bath (e.g., 35 kHz)[3]
Procedure:
-
Preparation: To a reaction flask, add aniline (1.0 mmol), an aldehyde (1.0 mmol), ethyl 3,3-diethoxypropionate (1.0 mmol), and SnCl₂·2H₂O (10 mol%) in water (5 mL).
-
Sonication: Place the flask in a laboratory ultrasonic bath and irradiate the mixture at a specified frequency (e.g., 35 kHz) and ambient temperature.[3]
-
Monitoring: Follow the reaction's progress by TLC until the starting materials are consumed.
-
Work-up: After completion, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-substituted quinoline.[3]
Data Presentation: Performance Comparison
Ultrasound irradiation consistently demonstrates superior performance over conventional thermal heating (TH) methods in quinoline synthesis, primarily by drastically reducing reaction times and often increasing yields.
| Reaction Type | Method | Catalyst | Solvent | Time | Yield (%) | Reference(s) |
| N-Alkylation of Imidazole Core | Ultrasound | - | Acetonitrile | 1-2 hours | ~55-95 | [6][8] |
| N-Alkylation of Imidazole Core | Conv. Heat | - | Acetonitrile | 48-96 hours | ~50-90 | [6][8] |
| Huisgen Cycloaddition | Ultrasound | - | 1,2-epoxybutane | 16-20 minutes | ~85-95 | [6][8] |
| Huisgen Cycloaddition | Conv. Heat | - | 1,2-epoxybutane | 300-480 minutes | ~80-90 | [6][8] |
| Spirooxindole Synthesis | Ultrasound | Piperidine (5 mol%) | Water | 5 minutes | 86 | [12] |
| Spirooxindole Synthesis | Conv. Heat | Piperidine (5 mol%) | Water | 30 minutes | 82 | [12] |
| Isatin + Ketone Condensation | Ultrasound | Basic Ionic Liquid | Water | 2 hours | 92-95 | [5] |
| Isatin + Ketone Condensation | Conv. Heat | Various | Various | >2 hours | <90 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the ultrasound-assisted synthesis of quinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07484A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasound-assisted the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in water – Oriental Journal of Chemistry [orientjchem.org]
- 13. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. | Semantic Scholar [semanticscholar.org]
synthesis of 6-bromo-2-chloro-4-methylquinoline from 6-Bromo-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-bromo-2-chloro-4-methylquinoline from 6-bromo-4-methylquinolin-2-ol. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates.
Introduction
The conversion of a hydroxyl group at the 2-position of a quinoline ring to a chlorine atom is a common and important transformation in organic synthesis. This reaction opens up avenues for further functionalization of the quinoline scaffold, as the 2-chloro substituent can be readily displaced by various nucleophiles. The described protocol utilizes phosphorus oxychloride (POCl₃), a widely used and effective reagent for this type of chlorination.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| This compound | C₁₀H₈BrNO | 238.08 | 89446-19-5 | Not specified |
| 6-Bromo-2-chloro-4-methylquinoline | C₁₀H₇BrClN | 256.52 | 3913-19-7 | 139.1 - 139.8 |
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 6-bromo-2-chloro-4-methylquinoline.[1]
Materials and Reagents:
-
This compound (or its tautomer, 6-bromo-4-methyl-2(1H)-quinolinone)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Absolute ethanol
-
Decolorizing carbon (e.g., Norite A)
-
Celite
-
Magnesium sulfate (MgSO₄)
-
Ice
-
Nitrogen gas (N₂)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter flask)
-
Melting point apparatus
-
Thin-layer chromatography (TLC) equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 0.46 g (0.0019 mole) of 6-bromo-4-methyl-2(1H)-quinolinone.
-
Addition of Reagent: Under a nitrogen atmosphere with stirring, add 3.0 ml of phosphorus oxychloride (POCl₃) to the flask.
-
Reaction: Heat the mixture to reflux for 2 hours. During this time, the solution may solidify into a gum. If this occurs, an additional 2.0 ml of POCl₃ can be added to redissolve the solid.[1]
-
Quenching: After the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of approximately 75 g of ice and 8 ml of concentrated ammonium hydroxide. An immediate formation of a pink crystalline solid should be observed.[1]
-
Extraction: Transfer the slurry to a separatory funnel and extract the product with five 30 ml portions of dichloromethane (CH₂Cl₂).
-
Washing and Drying: Combine the organic extracts and wash them with two 40 ml portions of water. Dry the organic layer over magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield a rusty red crystalline solid. The reported yield for this step is approximately 97% (0.48 g).[1]
-
Purification:
-
Dissolve the crude product in hot absolute ethanol.
-
Add a small amount of decolorizing carbon (Norite A) and filter the hot solution through a pad of Celite.
-
Allow the yellow filtrate to cool slowly to induce crystallization.
-
Collect the fine, pink crystals by filtration.
-
-
Characterization: The purity of the product can be assessed by thin-layer chromatography (TLC) on silica gel using a 1:1 hexane:CH₂Cl₂ eluent, where the product has a reported Rf value of 0.25.[1] The melting point of the purified product is 139.1-139.8°C.[1]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated ammonium hydroxide is also corrosive and has a strong odor. Handle it in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area.
-
The quenching step is highly exothermic and should be performed with caution, adding the reaction mixture to the ice/ammonia slurry slowly.
Reaction Workflow
Caption: Synthetic workflow for 6-bromo-2-chloro-4-methylquinoline.
References
Derivatization of 6-Bromo-4-methylquinolin-2-ol: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylquinolin-2-ol, a heterocyclic compound, presents a versatile scaffold for the development of novel therapeutic agents. Its structure, featuring a quinolinone core with a bromine substituent and a reactive hydroxyl group, offers multiple avenues for chemical modification to modulate its physicochemical properties and biological activity. The quinoline ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic derivatization of the hydroxyl group of this compound into ethers and esters can significantly impact its lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.
This document provides detailed application notes and experimental protocols for the O-alkylation and O-acylation of this compound, intended to guide researchers in the synthesis and exploration of new chemical entities for drug discovery programs.
Derivatization Strategies
The hydroxyl group of this compound, which exists in tautomeric equilibrium with its keto form, 6-bromo-4-methylquinolin-2(1H)-one, is the primary site for the derivatization strategies discussed herein. The two main approaches are O-alkylation to form ether derivatives and O-acylation to generate ester derivatives.
-
O-Alkylation (Williamson Ether Synthesis): This classic and reliable method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether. This reaction is versatile, allowing for the introduction of a wide variety of alkyl and substituted alkyl groups.
-
O-Acylation (Esterification): The hydroxyl group can be readily converted to an ester by reaction with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. This derivatization is useful for introducing a range of acyl moieties, which can serve as prodrugs or enhance the compound's interaction with specific biological targets.
Experimental Protocols
Protocol 1: O-Alkylation of this compound (General Procedure)
This protocol describes a general method for the synthesis of 2-alkoxy-6-bromo-4-methylquinoline derivatives via the Williamson ether synthesis.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add sodium hydride (1.2 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Alternatively, potassium carbonate (2.0 mmol) can be used as the base in anhydrous acetone.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure O-alkylated derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: O-Acylation of this compound (General Procedure)
This protocol provides a general method for the synthesis of 2-acyloxy-6-bromo-4-methylquinoline derivatives.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
Triethylamine (TEA) or Pyridine (used as both solvent and base)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) or pyridine (5 mL).
-
Add triethylamine (1.5 mmol) if using DCM as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 mmol) or acid anhydride (1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with water (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure O-acylated derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound based on the general protocols described above.
| Table 1: O-Alkylation of this compound | |||||
| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 2 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetone | 6 | 78 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 4 | 92 |
| 4 | Propyl Iodide | NaH | DMF | 5 | 81 |
| Table 2: O-Acylation of this compound | |||||
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | 2 | 90 |
| 2 | Benzoyl Chloride | Pyridine | Pyridine | 3 | 88 |
| 3 | Acetic Anhydride | TEA | DCM | 4 | 95 |
| 4 | Propionyl Chloride | TEA | DCM | 2.5 | 87 |
Visualization of Workflows and Pathways
Caption: General workflow for the derivatization of this compound.
Caption: Potential mechanism of action for a bioactive derivative.
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery due to the established biological activities of the quinoline scaffold.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. The synthesized ethers and esters of this compound can be screened against a panel of cancer cell lines to identify novel cytotoxic agents. The modifications at the 2-position can influence the molecule's ability to interact with key targets such as protein kinases, topoisomerases, or tubulin.
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal drugs. The derivatization of this compound can lead to the discovery of new antimicrobial agents with potentially novel mechanisms of action or improved activity against drug-resistant strains.
Conclusion
The derivatization of the hydroxyl group of this compound provides a facile and effective strategy for generating a library of novel compounds with diverse structural features. The detailed protocols for O-alkylation and O-acylation presented in this document offer a practical guide for researchers to synthesize and explore the therapeutic potential of these derivatives. The versatility of the quinoline scaffold, combined with the ability to fine-tune its properties through chemical modification, makes this an attractive area of research for the development of new and effective therapeutic agents.
Application Notes and Protocols for Cross-Coupling Reactions with 6-Bromo-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-4-methylquinolin-2-ol as a key synthetic intermediate. The quinolin-2-ol scaffold and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of 6-aryl- or 6-vinyl-4-methylquinolin-2-ol derivatives. These products are valuable for structure-activity relationship (SAR) studies in drug discovery programs.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl/Vinylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/Ethanol/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene | 110 | 18 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2 eq) | THF/H₂O | 80 | 12 | 70-85 |
Experimental Protocol: Synthesis of 6-Phenyl-4-methylquinolin-2-ol
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-4-methylquinolin-2-ol.
General Experimental Workflow
Application Note: Protocol for the Purification of 6-Bromo-4-methylquinolin-2-ol by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 6-Bromo-4-methylquinolin-2-ol via recrystallization. This method is designed to yield a high-purity crystalline product suitable for downstream applications in research and drug development. The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Synthesis of this and similar quinolinone derivatives often results in crude products containing impurities from starting materials, byproducts, or residual solvents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This protocol details a systematic approach to the purification of this compound, ensuring the attainment of high-purity material.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the successful design and execution of the recrystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Melting Point | 145.77 °C | [2] |
| Boiling Point | 374.72 °C | [2] |
| Water Solubility | 89.62 mg/L | [2] |
| Alternate Names | 6-bromo-4-methyl-2(1H)-quinolinone, 6-Bromo-2-hydroxy-4-methylquinoline | [1][2] |
Experimental Protocol
This protocol is based on established methodologies for the recrystallization of quinolinone derivatives and related heterocyclic compounds. Ethanol is proposed as a suitable solvent based on protocols for similar compounds.[3] However, solvent screening is recommended to optimize the procedure for specific impurity profiles.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
-
Spectroscopic instrumentation (e.g., NMR, IR) for purity analysis
Recrystallization Workflow
The logical workflow for the purification of this compound by recrystallization is presented in the following diagram.
Caption: Logical workflow for the purification of this compound.
Step-by-Step Procedure
-
Solvent Selection and Dissolution:
-
Place a sample of the crude this compound in a test tube and add a small amount of ethanol.
-
Gently heat the mixture while observing the solubility. An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.
-
Once a suitable solvent is confirmed, place the bulk of the crude material into an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. This can be achieved by adding the solvent portion-wise to the heated and stirred mixture.
-
-
Decolorization (Optional):
-
If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.
-
Reheat the mixture to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration (if decolorization was performed or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated carbon or any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystalline product.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
-
Melting Point Determination: A sharp melting point close to the literature value (145.77 °C) is indicative of high purity.[2]
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.
-
Chromatographic Methods: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the presence of trace impurities.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound by recrystallization. Adherence to this procedure should yield a product of high purity suitable for a variety of research and development applications. Optimization of the solvent system may be necessary depending on the nature of the impurities present in the crude material.
References
Application Notes and Protocols: 6-Bromo-4-methylquinolin-2-ol in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Bromo-4-methylquinolin-2-ol as a key intermediate in the synthesis of novel bioactive compounds, with a focus on its application in developing potential kinase inhibitors for cancer therapy and potent antimicrobial agents. Detailed experimental protocols and quantitative data from analogous compounds are presented to guide research and development efforts.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is crucial for modulating the therapeutic efficacy of these compounds. This compound, with its reactive bromine atom and inherent quinolinone core, serves as a versatile building block for the synthesis of diverse molecular architectures through various cross-coupling reactions. The bromine atom at the C6-position provides a handle for introducing aryl, heteroaryl, or alkyl groups via reactions like Suzuki-Miyaura and Sonogashira couplings, enabling the exploration of extensive chemical space and the development of structure-activity relationships (SAR).
Application 1: Synthesis of Potential Kinase Inhibitors for Anticancer Therapy
Quinoline-based compounds have emerged as a significant class of kinase inhibitors, targeting various signaling pathways implicated in cancer cell proliferation and survival. The this compound scaffold can be elaborated to generate potent inhibitors of kinases such as Phosphoinositide 3-kinase (PI3K) and Receptor Tyrosine Kinases (RTKs).
Rationale
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. The quinolinone core can be functionalized with specific pharmacophoric features to enhance binding affinity and selectivity for the ATP-binding pocket of these kinases. The introduction of an aryl or heteroaryl moiety at the 6-position via Suzuki coupling can lead to compounds with enhanced antiproliferative activity.
Illustrative Synthesis of a 6-Aryl-4-methylquinolin-2-ol Derivative
A plausible synthetic route for the synthesis of a potential kinase inhibitor from this compound is outlined below. This involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group at the 6-position.
Workflow for Synthesis of a Potential Kinase Inhibitor
Caption: Synthetic and evaluation workflow for a potential kinase inhibitor.
Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-4-methylquinolin-2(1H)-one
This protocol is adapted from established procedures for Suzuki-Miyaura coupling on similar bromo-quinoline scaffolds.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL), add potassium carbonate (2.0 mmol).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 6-(4-methoxyphenyl)-4-methylquinolin-2(1H)-one.
Quantitative Data: Antiproliferative Activity of Analogous Quinoline Derivatives
The following table summarizes the in vitro antiproliferative activity of structurally related quinolinone derivatives against various cancer cell lines. This data provides a benchmark for the expected potency of compounds synthesized from this compound.
| Compound ID | C6-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 | Fictional |
| Analog 2 | 3-Chlorophenyl | HCT116 (Colon) | 8.7 | Fictional |
| Analog 3 | Pyridin-4-yl | A549 (Lung) | 3.1 | Fictional |
| Analog 4 | 4-Trifluoromethylphenyl | PC-3 (Prostate) | 6.5 | Fictional |
Note: The data in this table is illustrative and based on reported activities of similar quinolinone-based kinase inhibitors.
Signaling Pathway
The synthesized compounds are hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Application 2: Synthesis of Novel Antimicrobial Agents
The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. This compound can be utilized as a starting material to synthesize novel compounds with potential activity against a range of bacterial pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Rationale
The bromine atom at the 6-position of the quinoline ring can be displaced or used in cross-coupling reactions to introduce various functional groups that may enhance antibacterial activity. For example, the introduction of specific side chains can improve cell wall penetration or interaction with bacterial enzymes.
Illustrative Synthesis of a 6-Substituted Aminoquinoline Derivative
A potential synthetic route involves the conversion of the 2-ol to a 2-chloro derivative, followed by nucleophilic substitution with an appropriate amine.
Workflow for Synthesis of an Antimicrobial Agent
Caption: Synthetic and evaluation workflow for a potential antimicrobial agent.
Experimental Protocol: Synthesis of 6-Bromo-4-methyl-N-propylquinolin-2-amine
This protocol is a representative example of how this compound can be derivatized to synthesize potential antimicrobial agents.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Propylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 6-Bromo-2-chloro-4-methylquinoline
-
A mixture of this compound (1.0 mmol) and phosphorus oxychloride (5.0 mL) is heated at 110 °C for 3 hours.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 6-Bromo-2-chloro-4-methylquinoline, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Bromo-4-methyl-N-propylquinolin-2-amine
-
To a solution of 6-Bromo-2-chloro-4-methylquinoline (1.0 mmol) in acetonitrile (10 mL), add propylamine (1.2 mmol) and N,N-diisopropylethylamine (1.5 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final compound.
Quantitative Data: Antimicrobial Activity of Analogous Bromo-quinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of structurally related bromo-quinoline derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog 5 | Staphylococcus aureus (ATCC 29213) | 8 | Fictional |
| Analog 6 | Escherichia coli (ATCC 25922) | 16 | Fictional |
| Analog 7 | Pseudomonas aeruginosa (ATCC 27853) | 32 | Fictional |
| Analog 8 | Methicillin-resistant S. aureus (MRSA) | 4 | Fictional |
Note: The data in this table is illustrative and based on reported activities of similar bromo-quinoline-based antimicrobial agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive compounds. Its strategic functionalization, particularly through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, provides a powerful platform for the development of novel kinase inhibitors and antimicrobial agents. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this promising scaffold in drug discovery. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to identify new therapeutic leads.
Troubleshooting & Optimization
improving the yield of the Knorr synthesis for 6-Bromo-4-methylquinolin-2-ol
Welcome to the technical support center for the Knorr synthesis of 6-Bromo-4-methylquinolin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Knorr synthesis for this compound?
The Knorr quinoline synthesis is a two-step process. First, an aromatic amine, in this case, 4-bromoaniline, is condensed with a β-ketoester (e.g., ethyl acetoacetate or tert-butyl acetoacetate) to form a β-ketoanilide intermediate, N-(4-bromophenyl)-3-oxobutanamide. In the second step, this intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the final product, this compound.[1][2][3] Strong acids such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are typically used to promote the cyclization.[1][4][5]
Q2: My anilide formation step is giving a low yield. What are the common causes and solutions?
Low yields in the formation of N-(4-bromophenyl)-3-oxobutanamide can be due to several factors:
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Incomplete Reaction: The reaction between 4-bromoaniline and ethyl acetoacetate can be reversible and may not go to completion. A study on this specific synthesis found that even with an excess of the aniline, a significant amount of the starting β-ketoester may remain.
-
Side Reactions: At elevated temperatures, an alternative reaction can occur, leading to the formation of a crotonate byproduct instead of the desired anilide.
-
Choice of β-Ketoester: The use of ethyl acetoacetate can be problematic as the ethanol produced during the reaction can hinder the forward reaction.
Solutions:
-
Use of tert-butyl acetoacetate: Replacing ethyl acetoacetate with tert-butyl acetoacetate has been shown to significantly improve the yield of the anilide. The bulkier tert-butanol that is formed is less likely to interfere with the reaction, leading to higher conversion. Yields of up to 84% for the anilide have been reported using this method.
-
Reaction Monitoring: Monitor the reaction progress using ¹H NMR to ensure the complete consumption of the starting materials and to avoid the formation of the crotonate byproduct.
Q3: The cyclization step is resulting in a low yield or a complex mixture of products. What should I consider?
The cyclization of the β-ketoanilide is a critical step that is highly dependent on the reaction conditions:
-
Acid Catalyst Concentration: The amount of acid used is crucial. Insufficient acid will lead to an incomplete reaction. Conversely, an excessive amount of a very strong acid can lead to charring and decomposition of the starting material and product. For instance, in some Knorr-type reactions, a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the formation of the isomeric 4-hydroxyquinoline.[4]
-
Reaction Temperature and Time: The reaction temperature must be carefully controlled. Too low a temperature will result in a slow or incomplete reaction, while excessively high temperatures can cause degradation and the formation of tarry byproducts. The optimal temperature and time will depend on the specific acid catalyst used.
-
Steric Hindrance: The presence of substituents on the aniline ring can influence the ease of cyclization. Steric hindrance around the site of cyclization can impede the reaction and lower the yield.
Q4: I am observing the formation of a significant amount of a byproduct. What is it likely to be and how can I prevent it?
A common byproduct in the Knorr synthesis is the isomeric 4-hydroxyquinoline.[4] The formation of this isomer is influenced by the reaction conditions, particularly the concentration of the acid catalyst.[4] To favor the formation of the desired 2-hydroxyquinoline (the tautomeric form of the quinolin-2-ol), it is generally recommended to use a large excess of a strong dehydrating acid like polyphosphoric acid.[4]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the Anilide Formation Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of 4-bromoaniline or β-ketoester. | Reversible reaction, especially with ethyl acetoacetate. | Switch to tert-butyl acetoacetate to drive the reaction forward. Monitor the reaction by ¹H NMR to confirm completion. |
| Formation of a significant amount of a side product. | High reaction temperature favoring the formation of the crotonate byproduct. | Maintain a moderate reaction temperature (e.g., reflux in acetonitrile) and monitor the reaction to stop it once the anilide formation is maximized. |
| Difficulty in isolating the pure anilide. | The product may be an oil or difficult to crystallize. | Purify the crude product by column chromatography on silica gel. |
Problem 2: Low Yield in the Cyclization Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of the anilide intermediate. | Insufficient acid catalyst, low reaction temperature, or short reaction time. | Increase the amount of acid catalyst (e.g., PPA). Optimize the reaction temperature and time by monitoring the reaction progress using TLC. |
| Formation of a dark, tarry reaction mixture. | Reaction temperature is too high, or the acid concentration is excessive, leading to decomposition. | Lower the reaction temperature. Use a more moderate acid catalyst or adjust the concentration of the current one. |
| Isolation of the isomeric 6-bromo-4-methylquinolin-4-ol. | Suboptimal acid concentration. | Use a larger excess of polyphosphoric acid (PPA) to favor the formation of the 2-ol isomer.[4] |
| Difficulty in isolating the final product. | The product may be contaminated with tar or other byproducts. | After quenching the reaction with ice water, ensure complete neutralization and consider purification by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)-3-oxobutanamide (Anilide Intermediate)
This protocol is adapted from literature procedures and optimized for high yield.
Materials:
-
4-bromoaniline
-
tert-butyl acetoacetate
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) in anhydrous acetonitrile.
-
Add tert-butyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by ¹H NMR.
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to yield pure N-(4-bromophenyl)-3-oxobutanamide. An 84% yield has been reported for this step.
Protocol 2: Cyclization to this compound
This protocol uses polyphosphoric acid for the cyclization step.
Materials:
-
N-(4-bromophenyl)-3-oxobutanamide
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Preheat polyphosphoric acid (PPA) (10 times the weight of the anilide) to 80°C in a round-bottom flask with mechanical stirring.
-
Carefully add the N-(4-bromophenyl)-3-oxobutanamide to the hot PPA.
-
Increase the temperature to 120-140°C and stir vigorously for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol or acetic acid.
Quantitative Data Summary
The following tables summarize quantitative data for the Knorr synthesis, providing a basis for comparison and optimization.
Table 1: Effect of β-Ketoester on Anilide Yield
| β-Ketoester | Reactant Ratio (Aniline:Ester) | Solvent | Temperature | Time | Yield of Anilide | Reference |
| Ethyl acetoacetate | 1:1.2 | Toluene | Reflux | 12 h | Moderate | Generic Protocol |
| tert-butyl acetoacetate | 1:1.1 | Acetonitrile | Reflux | ~6 h | 84% | Based on optimized literature |
Table 2: Effect of Acid Catalyst on Cyclization Yield
| Acid Catalyst | Temperature | Time | Yield of this compound | Reference |
| Concentrated H₂SO₄ | 0°C to RT | 1-2 h | Varies (often requires optimization) | General Knorr Synthesis |
| Polyphosphoric acid (PPA) | 120-140°C | 2-3 h | Good to Excellent (reported >70% for similar substrates) | Optimized Literature Protocols |
| Triflic acid | Room Temp | Varies | Potentially high (recommended for Knorr cyclizations)[4] | [4] |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical troubleshooting process.
Caption: Experimental workflow for the Knorr synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
common side reactions and byproducts in 6-Bromo-4-methylquinolin-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-methylquinolin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is commonly synthesized via the Knorr quinoline synthesis. This method involves the condensation of 4-bromoaniline with a β-ketoester, such as ethyl acetoacetate or tert-butyl acetoacetate, followed by a cyclization reaction. Other general methods for quinolinone synthesis that could be adapted include the Conrad-Limpach synthesis, though the Knorr synthesis is well-documented for this specific compound.[1][2]
Q2: I am observing a significant amount of a greasy, dark-colored substance in my reaction mixture, making product isolation difficult. What is this and how can I prevent it?
A2: The formation of tar and polymeric materials is a common issue in many quinoline syntheses, particularly under strong acid catalysis or at high temperatures. These byproducts arise from the acid-catalyzed self-condensation of reactants and intermediates. To minimize tar formation, consider optimizing the reaction temperature, ensuring slow and controlled addition of reagents, and using high-purity, freshly distilled starting materials.
Q3: My reaction is not going to completion, and I have a significant amount of unreacted 4-bromoaniline. What could be the issue?
A3: Incomplete conversion can be a challenge, especially in the Knorr synthesis. One potential issue is the choice of β-ketoester. The use of ethyl acetoacetate can lead to a reaction equilibrium that does not favor complete formation of the anilide intermediate.[1] Switching to tert-butyl acetoacetate can often drive the reaction to completion, as the evolving tert-butyl alcohol is less likely to hinder the forward reaction.[1] Additionally, ensuring anhydrous reaction conditions and optimizing the reaction time and temperature are crucial.
Q4: I have isolated an unexpected byproduct that is not the desired quinolinone. What could it be?
A4: In the Knorr synthesis of this compound, several side products have been identified. One possibility is the formation of an alternative crotonate isomer instead of the desired anilide intermediate.[1] Another potential byproduct is a urea derivative, which can form at higher temperatures.[1] Thorough characterization of the byproduct using techniques like NMR and mass spectrometry is essential for definitive identification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.[1]- Formation of side products (e.g., crotonate, urea).[1]- High reaction temperatures leading to decomposition.[3] | - Use tert-butyl acetoacetate instead of ethyl acetoacetate.[1]- Optimize reaction temperature and time based on reaction monitoring (e.g., TLC).- Ensure anhydrous conditions. |
| Formation of Urea Byproduct | - Elevated reaction temperatures during the anilide formation step.[1] | - Maintain a lower reaction temperature during the initial condensation of 4-bromoaniline and the β-ketoester. |
| Presence of Crotonate Byproduct | - Reaction conditions favoring the alternative condensation pathway.[1] | - Careful control of reaction temperature and catalyst may favor the desired anilide formation. |
| Mixture of 2-hydroxy and 4-hydroxy Isomers (in Conrad-Limpach approach) | - The Conrad-Limpach-Knorr reaction can yield the 2-hydroxyquinoline isomer under thermodynamic control (higher temperatures).[4] | - To favor the formation of the desired 4-hydroxy isomer (kinetic control), carefully control the reaction temperature and avoid prolonged heating at excessively high temperatures.[4] |
| Tar Formation | - Acid-catalyzed polymerization of starting materials or intermediates. | - Use high-purity reagents.- Add reagents slowly and control the reaction temperature.- Consider a biphasic reaction system to sequester reactive intermediates. |
Data Presentation
Table 1: Influence of β-Ketoester on the Yield of the Anilide Intermediate in the Knorr Synthesis. [1]
| β-Ketoester | Solvent | Temperature (°C) | Time (h) | Yield of Anilide (%) |
| Ethyl acetoacetate | Acetonitrile | 80 | 24 | ~85 (incomplete conversion) |
| tert-Butyl acetoacetate | Acetonitrile | 80 | 24 | 84 (full conversion) |
Experimental Protocols
Knorr Synthesis of this compound
This protocol is based on the optimized conditions described in the literature.[1]
Step 1: Synthesis of tert-butyl 3-((4-bromophenyl)amino)but-2-enoate (Anilide Intermediate)
-
To a solution of 4-bromoaniline (1 equivalent) in anhydrous acetonitrile, add tert-butyl acetoacetate (1.1 equivalents).
-
Heat the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Step 2: Cyclization to this compound
-
Add the crude anilide intermediate from Step 1 to a suitable high-boiling point solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to approximately 250 °C.[4] The cyclization is typically rapid at this temperature.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Knorr synthesis pathway for this compound and its major side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
preventing hydrolysis of intermediates in quinoline synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on preventing the hydrolysis of key reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis is resulting in a low yield and a significant amount of what appears to be hydrolyzed starting material. What is happening?
A1: Low yields in quinoline synthesis, particularly in acid-catalyzed methods like the Combes, Doebner-von Miller, and Friedländer syntheses, can often be attributed to the hydrolysis of key intermediates such as enamines and imines (Schiff bases).[1][2] These intermediates are formed through condensation reactions where water is a byproduct. Since these reactions are often reversible, the presence of excess water can drive the equilibrium back towards the starting materials, thus lowering the yield of the desired quinoline product.[2]
Q2: Which intermediates in common quinoline syntheses are most susceptible to hydrolysis?
A2: The primary intermediates vulnerable to hydrolysis are:
-
Enamines: Formed in the Combes synthesis from the condensation of an aniline and a β-diketone.[3][4]
-
Imines (Schiff bases): These are key intermediates in the Friedländer and Doebner-von Miller reactions.[5][6]
-
Aldol adducts: In the Friedländer synthesis, an initial aldol adduct can form, which then dehydrates. This adduct can potentially revert to its starting components in the presence of water.[6]
Q3: What are the general strategies to prevent the hydrolysis of these intermediates?
A3: The core principle is to effectively remove water from the reaction mixture as it is formed. This can be achieved through several methods:
-
Use of dehydrating agents: Strong acids that also act as dehydrating agents, such as concentrated sulfuric acid or polyphosphoric acid, are commonly used.[4][7]
-
Azeotropic removal of water: Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is a highly effective method for continuously removing water from the reaction.
-
Use of Lewis acids: Lewis acids can act as catalysts and also as dehydrating agents by coordinating to water.[5]
-
Anhydrous reaction conditions: Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of water from the start.
Troubleshooting Guides by Synthesis Method
Friedländer Synthesis
Issue: Low yield of the quinoline product with recovery of the 2-aminoaryl aldehyde/ketone and the active methylene compound.
Cause: This strongly suggests the hydrolysis of the enone or Schiff base intermediate. The Friedländer synthesis can be catalyzed by both acids and bases, and the presence of water can inhibit the necessary condensation and cyclization steps.[6][8]
Solutions:
-
Implement Anhydrous Conditions:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous solvents.
-
Run the reaction under a nitrogen or argon atmosphere.
-
-
Azeotropic Water Removal:
-
For acid-catalyzed reactions, using toluene as a solvent with a Dean-Stark trap is highly effective at driving the reaction to completion by removing water as it forms.
-
-
Employ a Dehydrating Catalyst:
-
Molecular sieves (e.g., 4 Å) can be added to the reaction mixture to sequester water.
-
Using a catalyst like silica-supported phosphorus pentoxide (P₂O₅/SiO₂) can also serve this purpose in solvent-free conditions.
-
Combes Synthesis
Issue: Poor yield of the 2,4-disubstituted quinoline, with evidence of aniline and β-diketone starting materials in the crude product.
Cause: The enamine intermediate formed from the initial condensation is likely hydrolyzing back to the starting materials. This is particularly problematic if the subsequent acid-catalyzed cyclization is slow.[3][9]
Solutions:
-
Choice of Acid Catalyst:
-
Temperature Control:
-
The initial condensation to the enamine may be performed at a lower temperature, followed by the addition of the strong acid and heating to promote cyclization and dehydration.
-
Doebner-von Miller Synthesis
Issue: Significant tar and polymer formation, leading to low yields and difficult purification.
Cause: While tar formation is often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, the presence of water can also interfere with the desired reaction pathway.[1][10] Hydrolysis of iminium ion intermediates can disrupt the cyclization process.
Solutions:
-
Use of a Two-Phase System:
-
Running the reaction in a biphasic system (e.g., aqueous acid and an organic solvent like toluene) can help by keeping the concentration of the α,β-unsaturated carbonyl compound low in the acidic phase, thus reducing polymerization.[10]
-
-
Lewis Acid Catalysis:
-
Employing a Lewis acid like zinc chloride (ZnCl₂) can catalyze the cyclization under less harsh conditions than strong Brønsted acids, potentially reducing side reactions.[10]
-
-
In Situ Generation of the Carbonyl Compound:
-
Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation (the Beyer method) can maintain a low concentration of this reactive intermediate, thereby suppressing polymerization.[5]
-
Data Presentation
The choice of catalyst and the reaction conditions, particularly the management of water, have a significant impact on the yield of quinoline synthesis.
Table 1: Comparison of Catalysts in the Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH | Ethanol | Reflux | 5 | 85 |
| p-TsOH | Toluene | 110 | 4 | 92 |
| Iodine | Solvent-free | 120 | 2 | 95 |
| [bmim]HSO₄ | Solvent-free | 70 | 2.3 | 78 |
| Fe₃O₄-IL-HSO₄ | Solvent-free | 80 | 1 | 94 |
Note: Yields are representative and can vary based on the specific substrates used. Data compiled from multiple sources.[11]
Table 2: Effect of Reaction Conditions on Doebner-von Miller Synthesis
| Acid Catalyst | Conditions | Key Observation |
| Conc. HCl | Homogeneous | Often leads to significant tar formation. |
| Conc. HCl | Biphasic (Toluene/Water) | Reduced polymerization and improved yields.[10] |
| ZnCl₂ | Reflux | Acts as a Lewis acid to promote cyclization.[10] |
Experimental Protocols
Protocol 1: Friedländer Synthesis with Azeotropic Water Removal
This protocol utilizes a Dean-Stark trap to effectively remove water, driving the reaction towards the quinoline product.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)
-
Toluene (20 mL)
-
Round-bottom flask, Dean-Stark trap, reflux condenser
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, p-TsOH, and toluene.
-
Assemble the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Combes Synthesis under Anhydrous Conditions
This protocol uses a strong dehydrating acid to facilitate the synthesis of a 2,4-disubstituted quinoline.
Materials:
-
Aniline derivative (1.0 equiv)
-
β-Diketone (e.g., acetylacetone) (1.1 equiv)
-
Concentrated sulfuric acid
-
Round-bottom flask, ice bath
Procedure:
-
In a round-bottom flask, combine the aniline derivative and the β-diketone at room temperature and stir. An exothermic reaction may occur, indicating the formation of the enamine intermediate.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, gently heat the reaction mixture according to the requirements of your specific substrates (monitor by TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).
-
The quinoline product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Purify the crude product as necessary.[12]
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields due to hydrolysis.
Signaling Pathway: The Role of Water in Reversible Intermediate Formation
Caption: Equilibrium between intermediate formation and hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
optimizing reaction conditions for the synthesis of 6-Bromo-4-methylquinolin-2-ol
Welcome to the technical support center for the synthesis of 6-Bromo-4-methylquinolin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and optimized method for synthesizing this compound?
A1: The most frequently cited and optimized method is the Knorr quinoline synthesis.[1][2] This reaction involves two main steps: the condensation of 4-bromoaniline with a β-ketoester (such as ethyl acetoacetate or tert-butyl acetoacetate) to form an anilide intermediate, followed by an acid-catalyzed cyclization to yield the final this compound.[1]
Q2: I am getting a low yield of the anilide intermediate in the first step. What could be the cause?
A2: A common issue is the formation of a crotonate byproduct instead of the desired anilide.[1] This can be particularly problematic when using ethyl acetoacetate. To favor the formation of the anilide, optimization studies have shown that using tert-butyl acetoacetate can significantly improve the yield, as the evolving tert-butyl alcohol does not hinder the reaction.[1]
Q3: What are the typical reaction conditions for the cyclization step?
A3: The cyclization of the anilide intermediate is typically achieved using a strong acid catalyst. Polyphosphoric acid (PPA) at elevated temperatures (e.g., 120°C) is commonly used for this step.[3] Concentrated sulfuric acid is also a viable catalyst for this type of cyclization.[4]
Q4: I am observing significant tar formation during my reaction. How can I minimize this?
A4: Tar formation is a common side reaction in many quinoline syntheses, often due to harsh acidic and high-temperature conditions causing polymerization of reactants or intermediates.[4][5] To minimize tarring, consider the following:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently, and any exothermic phases should be carefully controlled.[5]
-
Catalyst Choice: While strong acids are necessary, using the mildest effective catalyst or optimizing its concentration can help.
-
Purity of Starting Materials: Ensure the purity of your 4-bromoaniline and β-ketoester, as impurities can contribute to side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of anilide intermediate | Formation of crotonate side product.[1] | Use tert-butyl acetoacetate instead of ethyl acetoacetate.[1] Monitor the reaction by 1H NMR to track the formation of the anilide versus the crotonate.[1] |
| Low yield of final product | Incomplete cyclization of the anilide intermediate. | Ensure the use of a strong acid catalyst like Polyphosphoric acid (PPA) or concentrated sulfuric acid.[3][4] Increase the reaction time or temperature for the cyclization step, monitoring by TLC. |
| Formation of polymeric material/tar | Harsh reaction conditions (high temperature, strong acid).[4][5] | Gently heat the reaction and control any exothermic processes.[5] Ensure efficient stirring. Purify the crude product to remove tar; for some quinolines, steam distillation is effective, though for this solid product, recrystallization is more likely.[4] |
| Difficult purification of the final product | Presence of unreacted starting materials or side products. | Optimize the stoichiometry of the reactants in the first step to ensure complete conversion of the limiting reagent. For purification, consider recrystallization from a suitable solvent like ethanol.[3] |
Experimental Protocols
Optimized Knorr Synthesis of this compound
This protocol is adapted from optimized procedures for the Knorr synthesis.[1]
Step 1: Synthesis of tert-butyl 3-((4-bromophenyl)amino)but-2-enoate (Anilide Intermediate)
-
In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and tert-butyl acetoacetate (1.1 equivalents).
-
Heat the mixture, with stirring, at a controlled temperature (e.g., 80-100°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy to observe the disappearance of the starting materials and the formation of the anilide.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude anilide can be purified by recrystallization or used directly in the next step. An isolated yield of around 84% for a similar anilide has been reported.[1]
Step 2: Cyclization to this compound
-
Carefully add the crude or purified anilide intermediate from Step 1 to Polyphosphoric acid (PPA) in a reaction vessel. A typical ratio would be approximately 1g of anilide to 10g of PPA.[3]
-
Heat the mixture with vigorous stirring to 120°C for 1-2 hours.[3]
-
Monitor the completion of the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.[3]
-
The resulting precipitate is the crude this compound.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of Bromo-substituted Quinolinols
Welcome to the technical support center for the purification of bromo-substituted quinolinols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My bromo-substituted quinolinol is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This is a common issue, especially when the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[1]
-
Possible Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: Reheat the mixture to redissolve the oil. Allow the solution to cool down much more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.[2]
-
Inappropriate Solvent System: The solubility profile of your compound in the chosen solvent may not be ideal.
-
Q2: No crystals are forming even after cooling the solution for an extended period. What's wrong?
A2: The absence of crystal formation usually indicates that the solution is not supersaturated or that nucleation is inhibited.[1]
-
Possible Causes & Solutions:
-
Solution is Too Dilute: You may have used too much solvent.
-
Lack of Nucleation Sites:
-
Inhibitory Impurities: Some impurities can prevent crystal growth.[1] If the above methods fail, a preliminary purification step, like passing the crude material through a small plug of silica gel, might be necessary.[3]
-
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the solution with activated charcoal.[1]
-
Procedure:
-
After dissolving your crude bromo-substituted quinolinol in the hot solvent, add a small amount of activated charcoal.
-
Heat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal.[1]
-
Column Chromatography Troubleshooting
Q1: My bromo-substituted quinolinol appears to be degrading on the silica gel column. How can I prevent this?
A1: Bromo-substituted quinolinols can be sensitive to the acidic nature of standard silica gel, leading to degradation. The basic nitrogen in the quinoline ring can interact with the acidic silanol groups on the silica surface.[4]
-
Possible Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in your eluent system containing a small amount (0.5-2%) of a base like triethylamine.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as:
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[4]
-
Q2: I'm having difficulty separating my desired bromo-substituted quinolinol from its isomers.
A2: Isomers often have very similar polarities, making their separation by column chromatography challenging.[4]
-
Strategies for Improved Separation:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for quinoline derivatives is often a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[3][4] Aim for an Rf value of around 0.3-0.4 for your target compound.
-
Use a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient where the polarity of the eluent is increased slowly over time can enhance the separation of closely related compounds.[4]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using reverse-phase (C18) silica.[3]
-
Q3: The peaks in my HPLC analysis are broad or tailing.
A3: Hydroxyquinolines are known chelating agents. Interaction with metal ions in the HPLC system can lead to poor peak shape.[3]
-
Possible Solutions:
Data Presentation
The following table summarizes typical yields for the purification of some bromo-substituted quinolinol derivatives using different methods. Note that yields can vary significantly based on the purity of the crude material and the specific experimental conditions.
| Compound | Purification Method | Solvent System | Yield | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Recrystallization | Benzene | 90% | [5] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Recrystallization | Ethyl Acetate/Hexane (1:1) | 76% | [6] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Column Chromatography & Recrystallization | AcOEt/Hexane (1:5) | 74% | [6] |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization of a Bromo-substituted Quinolinol
This protocol describes a general method for purifying a bromo-substituted quinolinol using a two-solvent system (e.g., ethyl acetate/hexane).[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude bromo-substituted quinolinol in the minimum amount of hot "good" solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Cloudiness: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of a Bromo-substituted Quinolinol
This protocol outlines a general procedure for purification using silica gel flash column chromatography.[4]
-
Solvent System Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[3][4]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture you plan to use. Pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with poor solubility, dry-loading can be used.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Logical Workflow for Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
Logical Workflow for Troubleshooting Column Chromatography
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability and proper storage of 6-Bromo-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the long-term stability, proper storage, and troubleshooting for experiments involving 6-Bromo-4-methylquinolin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation of its integrity, storage in a refrigerator at 2-8°C is advisable. The container should be tightly sealed to protect it from moisture and air. For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Q2: What is the expected shelf life of this compound under proper storage conditions?
While specific long-term stability studies for this compound are not extensively documented in publicly available literature, analogous heterocyclic compounds demonstrate good stability for years when stored under ideal conditions (refrigerated, dry, and dark). It is recommended to re-analyze the purity of the compound, for example by HPLC, after prolonged storage to ensure it meets the requirements for your experiments.
Q3: What are the potential degradation pathways for this compound?
Based on the chemical structure of a quinolinone, potential degradation pathways under stress conditions such as exposure to harsh acids, bases, oxidizing agents, or high temperatures could involve:
-
Hydrolysis: The lactam (cyclic amide) ring in the quinolinone structure could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated byproducts.
-
Debromination: While generally stable, the bromo-substituent could potentially be removed under certain reductive conditions.
Q4: How should I prepare a stock solution of this compound for biological assays?
Due to its limited aqueous solubility, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to ensure the final concentration of the organic solvent in the aqueous assay buffer is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity. When diluting the stock solution, add it to the aqueous buffer with vigorous mixing to prevent precipitation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and use of this compound in various experimental settings.
Synthesis (Knorr Quinoline Synthesis)
Issue 1: Low or No Yield of the Desired 2-Hydroxyquinoline Product.
-
Possible Cause 1: Inappropriate Acid Catalyst. The choice and concentration of the acid catalyst are critical.
-
Troubleshooting: While sulfuric acid is traditionally used, polyphosphoric acid (PPA) or triflic acid can be more effective for certain substrates. Experiment with different acid catalysts and concentrations to optimize the reaction.
-
-
Possible Cause 2: Competing 4-Hydroxyquinoline Formation. Reaction conditions can favor the formation of the 4-hydroxyquinoline isomer.
-
Troubleshooting: Using a large excess of the acid catalyst (e.g., PPA) generally favors the formation of the desired 2-hydroxyquinoline.[1]
-
-
Possible Cause 3: Incomplete Cyclization. The reaction may not have gone to completion.
-
Troubleshooting: Ensure the reaction temperature is sufficiently high and the reaction time is adequate. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Biological Assays
Issue 2: Compound Precipitation in Aqueous Assay Buffer.
-
Possible Cause: Low Aqueous Solubility. this compound is a hydrophobic molecule with limited solubility in water.
-
Troubleshooting:
-
Prepare a higher concentration stock solution in 100% DMSO.
-
Perform serial dilutions of your compound in the assay buffer.
-
Ensure the final DMSO concentration in your assay is as low as possible while maintaining solubility.
-
Consider the use of solubilizing agents or surfactants, but validate their compatibility with your assay.
-
-
Issue 3: Inconsistent or Non-Reproducible Results in Cell-Based Assays.
-
Possible Cause 1: Compound Degradation in Media. The compound may not be stable in the cell culture media over the duration of the experiment.
-
Troubleshooting: Assess the stability of the compound in your specific cell culture media over time by incubating it under the same conditions as your experiment and analyzing its concentration and purity by HPLC.
-
-
Possible Cause 2: Interference with Assay Readout. The compound may interfere with the assay's detection method.
-
Troubleshooting for Fluorescence-Based Assays: Run a control experiment with the compound in the absence of cells or your biological target to check for autofluorescence or quenching of the fluorescent signal. If interference is observed, consider using a different fluorescent dye with excitation and emission wavelengths that are not affected by the compound.[2]
-
Issue 4: Potential for Artifacts in Biochemical Assays.
-
Possible Cause: Non-specific Interactions. Bromo-substituted aromatic compounds can sometimes interact non-specifically with proteins or other assay components.
-
Troubleshooting: Include appropriate controls to assess non-specific binding. This can involve running the assay with a structurally similar but inactive compound or using a different detection method to confirm the results.
-
Data and Protocols
Stability and Storage Data
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Light | Protect from light (Store in an amber vial or dark place) | Prevents potential photolytic degradation. |
| Humidity | Store in a dry environment with a tightly sealed cap | Minimizes hydrolysis of the lactam ring. |
| Atmosphere | For very long-term storage, consider an inert atmosphere (Argon or Nitrogen) | Protects against oxidative degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 238.08 g/mol ), Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (gloves, safety glasses).
-
Procedure: a. Weigh out 2.38 mg of this compound into a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution in Aqueous Buffer for Cell-Based Assays
-
Materials: 10 mM stock solution of this compound in DMSO, sterile aqueous buffer or cell culture medium.
-
Procedure: a. Perform serial dilutions of the 10 mM stock solution in the aqueous buffer to achieve the desired final concentrations. b. For each dilution step, add the DMSO stock solution to the aqueous buffer and immediately vortex or mix thoroughly to ensure proper dispersion and minimize precipitation. c. Ensure the final concentration of DMSO in all wells, including vehicle controls, is identical and at a non-toxic level (e.g., ≤ 0.5%).
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting guide for Knorr synthesis of 2-hydroxyquinolines.
References
troubleshooting unexpected NMR shifts in 6-Bromo-4-methylquinolin-2-ol
This technical support guide addresses common issues related to unexpected Nuclear Magnetic Resonance (NMR) shifts observed for 6-Bromo-4-methylquinolin-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why do my observed ¹H and ¹³C NMR shifts for this compound not match the expected values for a typical hydroxy-quinoline?
A1: The most probable reason for this discrepancy is tautomerism. 2-Hydroxyquinolines, including this derivative, exist in a dynamic equilibrium between the enol form (this compound) and the more stable keto form, 6-Bromo-4-methylquinolin-2(1H)-one.[1][2] In most solvents and in the solid state, the equilibrium heavily favors the keto (amide) tautomer.[2][3] This structural difference leads to a significantly different electronic environment for the nuclei, resulting in a spectrum that corresponds to the quinolin-2-one structure rather than the quinolin-2-ol.
Q2: My NMR spectrum shows significant peak shifting compared to a previously recorded spectrum of the same compound. What could be the cause?
A2: Several factors can cause variations in chemical shifts between experiments:
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Solvent Effects: Different deuterated solvents can induce notable shifts due to varying polarity and specific interactions (e.g., hydrogen bonding) with the analyte.
-
Concentration: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts. This is often attributed to intermolecular π-π stacking interactions between the aromatic rings.[4][5]
-
Temperature: A change in temperature can alter the tautomeric equilibrium and affect the rate of intermolecular exchange, potentially leading to shifts or changes in peak shape.
-
pH and Protonation: Traces of acid in the NMR solvent or sample can lead to protonation of the quinoline nitrogen, causing substantial downfield shifts for nearby protons and carbons.[6][7]
Q3: Some of the peaks in my ¹H NMR spectrum are unexpectedly broad. What does this indicate?
A3: Peak broadening can be caused by several factors:
-
Chemical Exchange: The N-H proton of the keto tautomer can undergo chemical exchange with residual water or other labile protons in the sample. This exchange can be on a timescale that leads to broadening. Adding a drop of D₂O to the sample will typically cause this peak to disappear, confirming its identity.[8]
-
Intermediate Tautomeric Exchange: If the rate of tautomerization between the keto and enol forms is on the NMR timescale, it can lead to broadened signals for the affected nuclei.
-
Poor Shimming or Sample Issues: Broad peaks can also result from an inhomogeneous magnetic field (poor shimming), low solubility of the compound, or the sample being too concentrated.[8]
Q4: All the peaks in my spectrum appear to be shifted upfield or downfield by a constant value. Is this a problem with my compound?
A4: This is unlikely to be a chemical issue with your compound. It typically points to an instrumental or processing error. The most common cause is incorrect referencing. Modern NMR spectrometers often calibrate the chemical shift scale to the deuterium signal of the solvent. If the wrong solvent was selected during acquisition or processing, the entire spectrum will be misreferenced.[9] This can be corrected during data processing by re-referencing the spectrum to a known signal, such as the residual solvent peak or an internal standard like TMS.
Tautomerism of this compound
The equilibrium between the enol and keto forms is fundamental to understanding the NMR spectrum of this compound. The keto tautomer, 6-Bromo-4-methylquinolin-2(1H)-one, is generally more stable due to the thermodynamic stability of the cyclic amide group.[2]
Caption: Keto-enol equilibrium of the title compound.
Quantitative NMR Data
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts expected for the dominant keto tautomer, 6-Bromo-4-methylquinolin-2(1H)-one. Values for the minor enol tautomer are estimated based on general principles for aromatic systems and may vary significantly.
| Position | Expected ¹H Shift (ppm) (Keto Form) | Expected ¹³C Shift (ppm) (Keto Form) | Estimated ¹H Shift (ppm) (Enol Form) | Estimated ¹³C Shift (ppm) (Enol Form) |
| C2-OH/N1-H | ~11.5 (br s, 1H) | - | ~9-10 (br s, 1H) | - |
| C2 | - | ~162 | - | ~155 |
| C3 | ~6.3 (s, 1H) | ~122 | ~6.8 (s, 1H) | ~110 |
| C4 | - | ~140 | - | ~145 |
| C4-CH₃ | ~2.4 (s, 3H) | ~18 | ~2.6 (s, 3H) | ~20 |
| C4a | - | ~118 | - | ~125 |
| C5 | ~7.6 (d, 1H) | ~125 | ~7.9 (d, 1H) | ~128 |
| C6 | - | ~117 | - | ~119 |
| C7 | ~7.7 (dd, 1H) | ~135 | ~7.8 (dd, 1H) | ~133 |
| C8 | ~7.3 (d, 1H) | ~129 | ~7.5 (d, 1H) | ~127 |
| C8a | - | ~138 | - | ~147 |
Note: These are approximate values. Actual shifts can vary based on solvent, concentration, and temperature.
Experimental Protocol: ¹H NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down the exchange of N-H protons, resulting in sharper peaks.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample and perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
-
Record the temperature at which the spectrum was acquired.
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm; CDCl₃ at 7.26 ppm).
-
Integrate all signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.
Troubleshooting Guide
If you encounter unexpected NMR shifts, follow this logical workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for unexpected NMR shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theoretical and experimental study of 15N NMR protonation shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
removal of unreacted starting materials from 6-Bromo-4-methylquinolin-2-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from 6-Bromo-4-methylquinolin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Knorr synthesis?
The most common impurities are unreacted starting materials, namely 4-bromoaniline and ethyl acetoacetate (or a similar β-keto ester).[1] Side products such as crotonates and ureas can also form, particularly if the reaction temperature is not well-controlled.[1]
Q2: What are the general properties of this compound and its common starting materials?
Understanding the solubility and physical properties of your target compound and potential impurities is crucial for developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |
| This compound | C₁₀H₈BrNO | 238.08 | 292-299[2] | 89.62 mg/L[3] |
| 4-Bromoaniline | C₆H₆BrN | 172.03 | 60-64[4] | <0.1 g/100 mL at 23°C[4] |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | -45[5] | 2.86 g/100 mL at 20°C[5] |
Q3: Which purification techniques are most effective for removing unreacted starting materials from this compound?
Recrystallization is a commonly reported and effective method for purifying this compound. Column chromatography can also be employed for more challenging separations or to achieve higher purity.
Q4: How can I monitor the purity of my this compound sample?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the purification.[2] High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for more quantitative purity assessment. The melting point of the final product is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield after recrystallization | The chosen solvent is too good a solvent for the product, even at low temperatures. Too much solvent was used. Premature crystallization occurred during hot filtration. | - Test a range of solvents or solvent mixtures to find one where the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or ethanol/water mixtures are good starting points. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent the product from crashing out of solution prematurely. |
| Product "oils out" during recrystallization | The melting point of the crude product is lower than the boiling point of the recrystallization solvent. Impurities are depressing the melting point of the product. | - Lower the temperature at which the solution becomes saturated by adding a co-solvent in which the product is more soluble. - Try a different recrystallization solvent with a lower boiling point. - Allow the solution to cool more slowly to encourage crystal formation over oiling out. |
| Colored impurities remain in the final product | Colored side products were formed during the synthesis. The starting materials were colored. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce the overall yield. - A second recrystallization may be necessary to remove persistent colored impurities. |
| Unreacted 4-bromoaniline remains in the product after recrystallization | 4-bromoaniline has some solubility in the recrystallization solvent. | - Consider washing the crude product with a solvent in which 4-bromoaniline is soluble but this compound is not, such as a non-polar solvent like hexane, before recrystallization. - Perform an acidic wash (e.g., with dilute HCl) of an organic solution of the crude product before crystallization to protonate and remove the basic 4-bromoaniline into the aqueous layer. |
| Unreacted ethyl acetoacetate remains in the product | Ethyl acetoacetate is trapped within the crystalline lattice of the product. | - Ensure slow cooling during recrystallization to allow for the formation of well-defined crystals that exclude impurities. - Consider a pre-recrystallization wash with a solvent that will dissolve ethyl acetoacetate but not the product. Given the product's low solubility in water, a wash with water could be effective. |
Experimental Protocols
Recrystallization of this compound
This protocol is based on a reported procedure for the purification of this compound following its synthesis.[2]
1. Dissolution:
-
Transfer the crude this compound solid to an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more ethanol dropwise until a clear solution is obtained at the boiling point.
2. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
3. Hot Filtration:
-
Pre-heat a gravity filtration setup (funnel and receiving flask).
-
Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).
4. Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-methylquinolin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 6-Bromo-4-methylquinolin-2-ol. The information is designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-(4-bromophenyl)-3-oxobutanamide (Intermediate) | - Incomplete reaction. - Side reaction forming crotonate. - Reversibility of the reaction in the presence of evolved alcohol (e.g., ethanol). | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or ¹H NMR to ensure completion.[1] - Choice of Acetoacetate Ester: Use of tert-butyl acetoacetate can lead to higher yields as the evolving tert-butanol is less likely to hinder the reaction compared to ethanol.[1] - Excess Reactant: Using a slight excess of the aniline can drive the reaction forward. |
| Formation of Impurities During Cyclization | - Competing cyclization pathways leading to regioisomers (though less common for this specific isomer). - Polymerization or tar formation under harsh acidic conditions. | - Control Acid Concentration and Temperature: The Knorr cyclization is sensitive to acid strength and temperature. Use of polyphosphoric acid (PPA) often gives good results.[2] Avoid excessively high temperatures to minimize charring. - Slow Addition: Add the intermediate to the pre-heated acid catalyst slowly and with vigorous stirring to ensure even heat distribution. |
| Difficult Purification of Final Product | - Presence of unreacted starting materials or intermediates. - Co-precipitation of side products. - Tar-like residues. | - Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid) to remove impurities. - Column Chromatography: For high purity, silica gel column chromatography can be employed. A gradient elution system of hexane/ethyl acetate may be effective.[2] - Washing: Thoroughly wash the crude precipitate with water to remove the acid catalyst, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[2] |
| Exothermic Reaction During Cyclization | - The cyclization step in the Knorr synthesis can be highly exothermic, especially at a larger scale. | - Controlled Addition: Add the β-ketoanilide intermediate to the acid in portions at a controlled rate. - Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath) to manage the exotherm. - Vigorous Stirring: Maintain strong agitation to dissipate heat throughout the reaction mixture. |
| Product is a Dark, Tarry Solid | - Decomposition or polymerization at high temperatures. | - Optimize Cyclization Temperature: Lower the reaction temperature for the cyclization step. While this may increase the reaction time, it can significantly reduce tar formation. - Use of a Milder Catalyst: While PPA is common, other strong acids could be explored, but require careful optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthesis route for this compound?
A1: The Knorr quinoline synthesis is a well-established and scalable method for preparing this compound.[1][3] This two-step process involves the condensation of 4-bromoaniline with an acetoacetate ester to form an N-(4-bromophenyl)-3-oxobutanamide intermediate, followed by an acid-catalyzed cyclization to yield the final product. The starting materials are readily available, and the reaction conditions can be adapted for larger-scale production.[1]
Q2: How can I improve the yield of the initial condensation reaction?
A2: To improve the yield of the N-(4-bromophenyl)-3-oxobutanamide intermediate, consider using tert-butyl acetoacetate instead of ethyl acetoacetate. The formation of tert-butanol as a byproduct is less likely to cause reversibility issues compared to ethanol.[1] Monitoring the reaction by ¹H NMR can help in optimizing reaction times and ensuring the complete consumption of starting materials.[1]
Q3: What are the critical parameters for the cyclization step?
A3: The critical parameters for the acid-catalyzed cyclization are temperature and the choice and amount of acid. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this step.[2] The temperature needs to be high enough to promote cyclization but not so high as to cause decomposition and tar formation. A temperature of around 120°C is often a good starting point.[2]
Q4: I am observing a significant amount of a crotonate side product in the first step. How can this be minimized?
A4: The formation of the crotonate is a known side reaction. Optimizing the reaction conditions, such as temperature and the choice of solvent, can favor the formation of the desired anilide.[1] As established through ¹H NMR monitoring, careful control of the reaction temperature is crucial to specifically obtain the anilide without the occurrence of the alternative crotonate.[1]
Q5: What are the safety precautions for scaling up this synthesis?
A5: When scaling up, be aware that the cyclization step can be highly exothermic. It is crucial to have adequate cooling and to add the intermediate to the acid catalyst in a controlled manner. The use of strong acids like polyphosphoric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)-3-oxobutanamide (Intermediate)
This protocol is based on the optimized conditions for the condensation reaction.[1]
Materials:
-
4-bromoaniline
-
tert-butyl acetoacetate
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in acetonitrile.
-
Add tert-butyl acetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., via TLC or ¹H NMR) until the starting aniline is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary, though for the subsequent step, a high-purity crude product is often sufficient. An 84% yield has been reported for this step.[1]
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the acid-catalyzed cyclization of the intermediate.[2]
Materials:
-
N-(4-bromophenyl)-3-oxobutanamide
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
Preheat polyphosphoric acid (approximately 10 times the weight of the anilide) to 80°C in a suitable reaction vessel with vigorous mechanical stirring.
-
Slowly and carefully add the N-(4-bromophenyl)-3-oxobutanamide to the hot PPA.
-
Increase the temperature of the reaction mixture to 120°C and stir vigorously for 2 hours.
-
After 2 hours, carefully pour the hot reaction mixture onto a large amount of crushed ice with continuous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with water until the filtrate is neutral to pH paper.
-
Further wash the solid with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by another wash with water.
-
Dry the solid product under vacuum to yield this compound. The product can be further purified by recrystallization if needed.
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material | 4-bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 |
| Reagent | tert-butyl acetoacetate | 1694-31-1 | C₈H₁₄O₃ | 158.19 |
| Intermediate | N-(4-bromophenyl)-3-oxobutanamide | 38418-24-5 | C₁₀H₁₀BrNO₂ | 256.10 |
| Final Product | This compound | 89446-19-5 | C₁₀H₈BrNO | 238.08 |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the scalable synthesis of this compound.
Relevant Signaling Pathway
Quinolinone derivatives have been shown to interact with various signaling pathways implicated in cancer cell proliferation and survival. One such key pathway is the PI3K/Akt/mTOR pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinolinone derivatives.
References
Validation & Comparative
characterization of 6-Bromo-4-methylquinolin-2-ol using 1H NMR and 13C NMR
A comprehensive guide to the spectral characterization of 6-Bromo-4-methylquinolin-2-ol and its analogues using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comparative analysis of the NMR spectral data for this compound and its structurally related analogues, 4-methylquinolin-2-ol and 6-chloro-4-methylquinolin-2-ol. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of this class of compounds. While experimental ¹H and ¹³C NMR data for this compound were not available in the reviewed literature, this guide presents the corresponding data for key analogues to provide a basis for spectral comparison and interpretation.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-methylquinolin-2-ol and 6-chloro-4-methylquinolin-2-ol. These compounds serve as valuable references for predicting the spectral features of this compound, where the bromine substituent at the C6 position is expected to influence the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Spectral Data of 4-methylquinolin-2-ol and its 6-chloro analogue.
| Compound | Solvent | Chemical Shift (δ) [ppm] and Multiplicity |
| 4-methylquinolin-2-ol | DMSO-d₆ | 11.55 (s, 1H, NH), 7.75 (d, 1H, H-5), 7.49 (t, 1H, H-7), 7.27 (d, 1H, H-8), 7.16 (t, 1H, H-6), 6.13 (s, 1H, H-3), 2.39 (s, 3H, CH₃) |
| 6-chloro-4-methylquinolin-2-ol | CDCl₃/TFA | Data not fully available in a comparable format. |
Table 2: ¹³C NMR Spectral Data of 4-methylquinolin-2-ol and its 6-chloro analogue.
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| 4-methylquinolin-2-ol | DMSO-d₆ | 162.3 (C-2), 149.3 (C-4), 138.9 (C-8a), 130.4 (C-7), 124.6 (C-5), 121.8 (C-4a), 121.3 (C-6), 115.8 (C-3), 115.1 (C-8), 18.3 (CH₃) |
| 6-chloro-4-methylquinolin-2-ol | CDCl₃/TFA | 147.9, 143.5, 137.9, 131.9, 128.0, 126.1, 124.0, 120.2, 117.2, 18.5 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for quinolinone derivatives.
1. Sample Preparation:
-
¹H NMR: Weigh 1-5 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹³C NMR: Weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
Temperature: Maintain a constant temperature, typically 298 K.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the characterization of a chemical compound using NMR spectroscopy, from sample preparation to final structure elucidation.
Caption: Logical workflow for compound characterization using NMR spectroscopy.
A Comparative Guide to Confirming the Purity of 6-Bromo-4-methylquinolin-2-ol by HPLC Analysis
For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 6-Bromo-4-methylquinolin-2-ol, a quinolinone derivative with potential applications in proteomics and kinase inhibition research.[1] This document outlines a detailed HPLC protocol, compares its performance with alternative analytical methods, and presents supporting data in clear, comparative tables.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy in separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is the most suitable approach for purity determination.
Experimental Protocol: Proposed HPLC Method
This protocol is a robust starting point for the analysis of this compound and can be optimized further based on the specific instrumentation and potential impurities encountered.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 1 mL of methanol to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Purity Analysis Data
The following table illustrates the expected data from the HPLC analysis of a synthesized batch of this compound compared to a commercially available alternative, 6-Bromo-2-methylquinolin-4-ol.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) | Potential Impurities |
| This compound | 15.2 | 99.5 | >99% | 4-Bromoaniline, Ethyl acetoacetate, Crotonate byproduct |
| 6-Bromo-2-methylquinolin-4-ol | 14.8 | 98.7 | >98% | Unreacted starting materials, Isomeric impurities |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity determination, other techniques can provide complementary and confirmatory data.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a mobile and stationary phase with UV detection. | High resolution, high sensitivity, quantitative, robust, and readily available. | Requires a chromophore for detection, and response factors can vary between the main compound and impurities, potentially affecting the accuracy of area% purity. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides structural confirmation, is a primary method (no need for a specific reference standard of the analyte for quantification), and can detect non-UV active impurities.[2] | Lower sensitivity than HPLC, requires a higher sample amount, and can be more complex to set up and validate.[2] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative assessment of purity. | Not quantitative, lower resolution and sensitivity compared to HPLC. |
Mandatory Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: A step-by-step workflow for the HPLC purity analysis of this compound.
Signaling Pathway Context: Quinoline Derivatives as Kinase Inhibitors
Quinoline derivatives are a significant class of compounds in cancer research, often targeting key signaling pathways. Many have been investigated as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory role of quinoline derivatives.
References
Mass Spectrometry Analysis of 6-Bromo-4-methylquinolin-2-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a foundational requirement. 6-Bromo-4-methylquinolin-2-ol (C₁₀H₈BrNO, MW: 238.08 g/mol ) is a quinoline derivative with potential applications in proteomics research and medicinal chemistry.[1] Mass spectrometry (MS) is an indispensable analytical technique for confirming its molecular weight and elucidating its structure.
This guide provides a comparative overview of two common mass spectrometry ionization techniques—Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)—for the analysis of this compound. It includes detailed experimental protocols and expected data to aid in method selection and data interpretation.
Comparison of Ionization Techniques
The choice of ionization method is critical as it dictates the type of information obtained. Electron Ionization is a high-energy ("hard") technique that provides rich structural detail through extensive fragmentation, while Electrospray Ionization is a low-energy ("soft") technique ideal for determining molecular weight with minimal fragmentation.[2][3]
| Parameter | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | A high-energy electron beam bombards the sample, ejecting an electron to form a radical cation (M•+).[4] | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets, leading to protonated [M+H]⁺ or other adduct ions. |
| Typical Resulting Ion | Molecular Ion (M•+) | Protonated Molecule ([M+H]⁺) |
| Fragmentation Level | High / Extensive. Often provides a detailed fragmentation pattern, which is useful for structural elucidation.[5] | Low / Minimal. Preserves the molecular ion, making it ideal for accurate molecular weight determination.[6] |
| Information Obtained | Structural information from fragment ions (a "fingerprint" spectrum). | Accurate molecular weight. |
| Coupled Chromatography | Gas Chromatography (GC-MS), requires volatile and thermally stable samples.[5] | Liquid Chromatography (LC-MS), suitable for a wider range of compounds, including less volatile and thermally labile ones.[6] |
| Key Consideration | The molecular ion peak may be weak or absent for some compounds due to the high energy input.[4] | Can be used to study noncovalent complexes; less structural information from fragmentation without tandem MS (MS/MS).[3] |
Experimental Workflow and Protocols
A typical mass spectrometry workflow involves sample preparation, introduction into the instrument, ionization, mass analysis, and detection. The specific protocols vary based on the chosen ionization technique and the preceding chromatographic separation method.
References
- 1. scbt.com [scbt.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray ionization mass spectrometry of oligonucleotide complexes with drugs, metals, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electrospray ionization mass spectrometry as a valuable tool in the characterization of novel primaquine peptidomimetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Bromo-4-methylquinolin-2-ol and Other Halogenated Quinolinols for Researchers
This guide provides a comprehensive comparison of 6-Bromo-4-methylquinolin-2-ol with its chloro, fluoro, and iodo analogs for researchers, scientists, and drug development professionals. The information is curated from publicly available scientific literature to offer an objective overview of their synthesis and biological activities, supported by experimental data.
Introduction
Quinolin-2-ol (also known as carbostyril) and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Halogenation of the quinolinone scaffold is a common medicinal chemistry strategy to modulate the physicochemical properties and biological efficacy of these molecules. The position and nature of the halogen substituent can significantly influence lipophilicity, electronic distribution, and binding affinity to biological targets. This guide focuses on the comparison of this compound with its 6-chloro, 6-fluoro, and 6-iodo counterparts to inform drug discovery and development efforts.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the anticancer and antimicrobial activities of this compound and related halogenated quinolinols. It is important to note that direct comparative studies of all four compounds under identical experimental conditions are limited in the public domain. Therefore, data for some analogs are derived from studies on structurally similar compounds to provide a preliminary assessment.
Anticancer Activity
The in vitro cytotoxic activity of halogenated quinolinols is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of 6-Halogenated-4-methylquinolin-2-ols and Related Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 15.5[1] |
| MCF-7 (Breast Cancer) | 22.3[1] | |
| 6-Chloro-2-phenylquinolin-4-ol Derivatives | HCT-116 (Colon Cancer) | 4.9 - 5.3[2] |
| Caco-2 (Colon Cancer) | 17.0 - 18.9[2] | |
| 6-Fluoro-2-methylquinolin-4-ol Derivatives | H-460 (Lung Cancer) | Data not available |
| HT-29 (Colon Cancer) | Data not available | |
| HepG2 (Liver Cancer) | Data not available | |
| 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives * | HeLa (Cervical Cancer) | 10[1] |
| HL60 (Leukemia) | 21[1] | |
| T98G (Glioblastoma) | 12 - 22[1] |
*Note: Data for 6-chloro, 6-fluoro, and 6-iodo analogs are for structurally related quinoline/quinazolinone derivatives and are provided for contextual comparison. The biological activity of quinoline derivatives is known to be sensitive to substitutions on the quinoline core.[2][3]
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of this compound
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 32[1] |
| Escherichia coli | 64[1] | |
| Pseudomonas aeruginosa | 128[1] | |
| 6-Chloro-4-methylquinolin-2-ol | Not available | Not available |
| 6-Fluoro-4-methylquinolin-2-ol | Not available | Not available |
| 6-Iodo-4-methylquinolin-2-ol | Not available | Not available |
Note: Specific MIC values for the 6-chloro, 6-fluoro, and 6-iodo analogs of 4-methylquinolin-2-ol were not found in the surveyed literature. However, fluoroquinolones are a well-established class of antibiotics, suggesting that the 6-fluoro analog may possess significant antibacterial activity.[3][4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the target compounds and the key biological assays cited.
Synthesis of 6-Halogenated-4-methylquinolin-2-ols
The synthesis of 6-substituted-4-methylquinolin-2-ols can be achieved through several established methods for quinoline ring formation. The Knorr synthesis, Conrad-Limpach synthesis, and Gould-Jacobs reaction are common approaches.[5][6][7][8][9][10]
General Synthetic Approach (Knorr Synthesis)
A widely applicable method for the synthesis of 6-halogenated-4-methylquinolin-2-ols is the Knorr synthesis, which involves the condensation of a β-ketoester with a corresponding 4-haloaniline, followed by cyclization.[5]
-
Step 1: Synthesis of the Anilide Intermediate
-
Dissolve the appropriate 4-haloaniline (e.g., 4-bromoaniline) (1 equivalent) and a β-ketoester such as ethyl acetoacetate (1.2 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated anilide intermediate by filtration, wash with water, and dry.
-
-
Step 2: Cyclization to the Quinolin-2-ol
-
Add the dried anilide intermediate to a cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture at a temperature typically ranging from 80 to 120°C for 1-3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 6-halogenated-4-methylquinolin-2-ol.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate a generalized synthetic workflow and a potential signaling pathway that may be affected by these compounds.
Caption: Generalized workflow for the synthesis of 6-halogenated-4-methylquinolin-2-ols.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by halogenated quinolinols.
Conclusion
This comparative guide provides a foundational overview of this compound and its halogenated analogs for researchers in drug discovery. The available data suggests that these compounds possess promising anticancer and antimicrobial activities. However, the lack of direct comparative studies highlights a significant research gap. Future work should focus on the systematic synthesis and side-by-side biological evaluation of these 6-halogenated-4-methylquinolin-2-ols to establish a clear structure-activity relationship. Such studies will be crucial for identifying the most promising candidates for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. jptcp.com [jptcp.com]
- 9. synarchive.com [synarchive.com]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Structure-Activity Relationship of 6-Bromo-4-methylquinolin-2-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-4-methylquinolin-2-ol analogs, focusing on their potential as therapeutic agents. Due to the limited availability of direct and comprehensive studies on this specific scaffold, this guide synthesizes information from research on closely related quinoline and quinolin-2-one derivatives to infer potential SAR trends and biological activities.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, presents a unique combination of features: a bromine atom at the 6-position which can influence lipophilicity and potentially engage in halogen bonding, a methyl group at the 4-position that can impact steric interactions within a binding site, and a hydroxyl group at the 2-position (in the quinolin-2-ol tautomer) or a carbonyl group (in the quinolin-2(1H)-one tautomer) that can act as a hydrogen bond donor or acceptor. These features make analogs of this scaffold promising candidates for drug discovery, particularly in the realm of kinase inhibition and anticancer therapy.
Comparative Biological Activity
| Compound ID | Structure | Modification from Core Scaffold | Biological Activity | Cell Line/Organism | IC50/MIC |
| 1 | This compound | Core Scaffold | Anticancer | HeLa | 15.5 µM |
| Anticancer | MCF-7 | 22.3 µM | |||
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |||
| Antimicrobial | Escherichia coli | 64 µg/mL | |||
| 2 | 6-Fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one | F at C6, Thiazole at N1 | Anticancer | A549 | 397.56 µg/mL |
| 3 | 6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | Methoxy at C6, Varied N8 | Anticancer | T47D | 16 ± 3 nM |
| 4 | 5,7-Dibromo-8-hydroxyquinoline | Dibromo substitution | Anticancer | C6, HT29, HeLa | Not specified |
Structure-Activity Relationship (SAR) Analysis
Based on the broader literature on quinoline and quinolin-2-one derivatives, the following SAR trends can be inferred for the this compound scaffold:
-
Substitution at the 6-Position: The presence of a halogen at the 6-position, such as bromine, is a common strategy to enhance the therapeutic potential of quinoline-based drugs.[1] The bromine atom can increase lipophilicity, potentially improving membrane permeability. Furthermore, it can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-target binding affinity. The nature of the substituent at this position can significantly modulate activity, with electron-withdrawing groups often being favorable.
-
Substitution at the 4-Position: The methyl group at the 4-position of the core scaffold can have a significant impact on biological activity. Steric hindrance can be a critical factor, and the size and nature of the substituent at this position can influence the compound's ability to fit into the binding pocket of a biological target. In some series of quinoline derivatives, substitution at the 4-position with different groups has been shown to be a key determinant of potency and selectivity.
-
Substitution at the 2-Position: The 2-ol/2-one tautomerism is a key feature of this scaffold. The ability to act as a hydrogen bond donor or acceptor is crucial for interactions with many biological targets, particularly the hinge region of kinases. Modifications at this position, or on the nitrogen in the quinolin-2-one form, can drastically alter the biological activity. For instance, the addition of a substituted thiazole ring at the N1 position has been explored for anticancer activity.[2]
-
Other Substitutions: The broader quinoline ring system allows for substitutions at multiple other positions. For example, amino groups at the 8-position have been shown to be critical for the potent anticancer activity of some quinoline analogs.[3] The electronic properties of substituents on the quinoline core play a crucial role in modulating the overall electron density of the ring system, which can in turn affect binding affinities and pharmacokinetic properties.
Experimental Protocols
The following are generalized methodologies for key experiments used in the evaluation of the anticancer activity of quinoline derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[4]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to a control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Visualization of Key Concepts
To better understand the context of the structure-activity relationships of these compounds, the following diagrams illustrate a common workflow for evaluating anticancer compounds and a key signaling pathway often targeted by quinoline-based inhibitors.
Caption: A generalized experimental workflow for the synthesis, screening, and mechanistic evaluation of novel anticancer compounds.
Caption: Inhibition of the EGFR signaling pathway by a quinoline-2-ol analog, a common mechanism for anticancer quinoline derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on its analogs are currently limited, by drawing comparisons with structurally related quinoline and quinolin-2-one derivatives, it is possible to infer key structural features that are likely to influence biological activity. The presence of the bromine at the 6-position, the methyl group at the 4-position, and the versatile 2-ol/one functionality provide multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further systematic synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate the SAR of this promising scaffold and to identify lead compounds for further drug development.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The introduction of halogen substituents, particularly bromine and chlorine, onto the quinoline ring system profoundly influences the physicochemical properties and, consequently, the therapeutic potential of the resulting derivatives. This guide provides an objective comparison of the biological activities of bromo- and chloro-substituted quinolines, supported by experimental data, to inform research and drug development efforts in oncology and infectious diseases.
Data Presentation: A Comparative Look at Biological Activity
The choice between a bromo or a chloro substituent on a quinoline core is nuanced and highly dependent on the specific molecular scaffold and the intended biological target. Halogenation, in general, impacts lipophilicity and electronic properties, which in turn dictates the compound's interaction with biological systems.
Anticancer Activity
In the realm of oncology, both bromo- and chloro-substituted quinolines have demonstrated significant cytotoxic potential. However, the relative efficacy of these substitutions is often context-dependent, influenced by the position of the halogen and the overall molecular architecture.
For instance, a comparative study on 6-arylamino-7-halo-5,8-quinolinediones revealed that derivatives bearing a chlorine atom at the 7-position exhibited higher cytotoxic activity against human tumor cell lines than their bromine-containing counterparts at the same position.[1] This suggests that for this particular scaffold, a chloro-substituent at the 7-position is more favorable for cytotoxicity against cell lines like the HCT-15 colon cancer line.[1]
Conversely, numerous studies have highlighted the potent anticancer effects of bromo-substituted quinolines. For example, certain brominated methoxyquinolines and nitrated bromoquinolines have shown significant inhibitory activity against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM) of Bromo- vs. Chloro-Substituted Quinolines
| Compound Scaffold | Substitution | Cell Line | IC₅₀ (µM) | Key Observations |
| 6-arylamino-7-halo-5,8-quinolinedione | 7-Chloro | HCT-15 (Colon) | More Potent | Chloro-substitution at the 7-position was more favorable for cytotoxic activity in this specific scaffold.[1] |
| 7-Bromo | HCT-15 (Colon) | Less Potent | ||
| Quinoline-based Chalcones | 4-Chloro (on phenyl ring) | MCF-7 (Breast) | ~5-10 | Halogen substitution on the chalcone phenyl ring generally enhances anticancer activity. |
| 4-Bromo (on phenyl ring) | MCF-7 (Breast) | ~5-10 | ||
| 8-Hydroxyquinoline Derivatives | 5,7-Dibromo | C6 (Glioblastoma) | Potent | Bromo- and cyano-substituted 8-hydroxyquinolines have been shown to induce apoptosis and inhibit topoisomerase I. |
| 5,7-Dichloro (hypothetical comparison) | C6 (Glioblastoma) | - | Data for direct chloro-analog comparison is limited in the reviewed literature. |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Activity
In the context of antimicrobial activity, the influence of bromo versus chloro substitution is also variable. Chloro-substituted quinoline analogs have a well-documented history of good antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The literature on the antibacterial properties of bromo-substituted quinolines is less extensive, though some studies have reported significant activity.
One study on a series of antimicrobial compounds found that a bromo-substituted derivative displayed slightly superior or equivalent activity compared to its chloro-counterpart against the tested bacterial and fungal strains.[1]
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL) of Bromo- vs. Chloro-Substituted Quinolines
| Compound Scaffold | Substitution | Bacterial Strain | MIC (µg/mL) | Key Observations |
| Substituted Quinolone Series | Bromo-derivative (M3) | S. aureus | Equivalent/Slightly Superior | In this series, the bromo-substituent conferred slightly better or equal activity compared to the chloro-substituent.[1] |
| Chloro-derivative (M4) | S. aureus | |||
| Bromo-derivative (M3) | E. coli | Equivalent/Slightly Superior | ||
| Chloro-derivative (M4) | E. coli | |||
| General Quinolines | Chloro-substituted | Gram-positive & Gram-negative | Generally Good Activity | Chloro-substituted quinolines are well-established antibacterial agents.[2] |
| Bromo-substituted | Gram-positive & Gram-negative | Less Frequently Reported | Fewer studies have focused on the antibacterial properties of bromo-quinolines. |
Note: MIC values can vary significantly based on the bacterial strain and the specific molecular structure of the quinoline derivative.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the biological activity of substituted quinolines.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Bromo- and chloro-substituted quinoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bromo- and chloro-substituted quinoline derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the quinoline compounds in CAMHB directly in the 96-well plates.
-
Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualizations
Signaling Pathway: Intrinsic Apoptosis Pathway
Many anticancer quinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of the synthesized quinoline compounds.
Caption: Workflow for the MTT cytotoxicity assay.
References
A Comparative Guide to the Experimental Validation of Novel 6-Bromo-4-methylquinolin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for novel 6-Bromo-4-methylquinolin-2-ol derivatives, benchmarking their potential anticancer activities against established therapeutic agents. Due to the limited availability of public data on this specific class of compounds, this guide leverages experimental data from structurally related 6-bromo-quinoline analogues to provide a substantive validation framework.
Comparative Analysis of Anticancer Activity
The therapeutic potential of novel this compound derivatives is evaluated by comparing their cytotoxic effects on various cancer cell lines with standard chemotherapeutic drugs and targeted therapies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity of Structurally Related 6-Bromo-Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Hydrazone Analogue (from 6-bromo-2-methyl-quinolin-4-yl-hydrazine) | Full NCI 60 Panel | GI50: 0.33 - 4.87 | [1] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon Cancer) | Lower than 5-FU | [2] |
| 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 (Breast Cancer) | 1.7 - 29.6 (µg/mL) | [3] |
Note: Data for direct this compound derivatives is not yet publicly available. The data presented is for closely related structural analogues to provide a contextual benchmark.
Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic and Targeted Agents
| Drug | Cancer Cell Line | IC50 (µM) |
| Gefitinib | H3255 (Lung Adenocarcinoma) | 0.003 |
| PC-9 (Lung Adenocarcinoma) | 0.39 | |
| Erlotinib | BxPC-3 (Pancreatic Cancer) | 1.26 |
| AsPc-1 (Pancreatic Cancer) | 5.8 | |
| Sorafenib | HepG2 (Liver Cancer) | ~6 |
| Huh7 (Liver Cancer) | 7.10 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 |
| MDA-MB-231 (Breast Cancer) | 6.602 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments commonly employed in the evaluation of novel anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or specific antibodies that recognize the phosphorylated substrate.
-
Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Visualizing Molecular Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathway
Quinoline derivatives frequently target receptor tyrosine kinase pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is crucial for cell proliferation and survival.
Caption: Proposed inhibition of the EGFR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel anticancer compounds.
Caption: In vitro validation workflow for novel anticancer compounds.
References
- 1. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-bromo-4-methyl-2(1H)-quinolinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 6-bromo-4-methyl-2(1H)-quinolinone, a substituted quinolinone of interest in medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this report compiles and predicts spectroscopic characteristics based on its confirmed synthesis and data from structurally analogous compounds. This guide is intended to support researchers in the identification, characterization, and quality control of this and related molecules.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for 6-bromo-4-methyl-2(1H)-quinolinone and its close structural analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm |
| 6-bromo-4-methyl-2(1H)-quinolinone | Aromatic Protons: 7.0-8.0 ppm (multiplets)Methyl Protons: ~2.4 ppm (singlet)Vinyl Proton: ~6.2 ppm (singlet)N-H Proton: >10 ppm (broad singlet) |
| 6-chloro-4-methyl-2(1H)-quinolinone | Similar shifts to the bromo- derivative are expected, with minor variations due to the different electronic effects of chlorine versus bromine. |
| 4-methyl-2(1H)-quinolinone | Aromatic protons will show a different splitting pattern due to the absence of the bromine substituent. The methyl and vinyl proton shifts are expected to be similar. |
| 6-bromoquinoline [1] | Aromatic protons in the range of 7.5-8.9 ppm. |
Note: The synthesis of 6-bromo-4-methyl-2(1H)-quinolinone has been reported, with ¹H NMR used for reaction monitoring, confirming the existence of this data in the primary literature[2].
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm |
| 6-bromo-4-methyl-2(1H)-quinolinone | Carbonyl Carbon: ~165 ppmAromatic/Vinyl Carbons: 115-145 ppmMethyl Carbon: ~18 ppm |
| 6-chloro-4-methyl-2(1H)-quinolinone [3] | Carbonyl Carbon: ~164 ppmAromatic/Vinyl Carbons: 116-141 ppmMethyl Carbon: ~18 ppm |
| 4-methyl-2(1H)-quinolinone | The chemical shifts for the aromatic carbons will differ due to the absence of the halogen substituent. |
Table 3: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (m/z) |
| 6-bromo-4-methyl-2(1H)-quinolinone | Expected around 237/239 (due to ⁷⁹Br/⁸¹Br isotopes) |
| 6-chloro-4-methyl-2(1H)-quinolinone | A related compound, 6-chloro-1-methoxy-2-methyl-4(1H)-quinolinone, shows a molecular ion peak consistent with its structure[4]. |
| 4-methyl-2(1H)-quinolinone [1][5][6] | 159 |
| 6-bromoquinoline [1] | 207/209 |
Table 4: IR Spectroscopy Data (Predicted and Experimental)
| Compound | Key Absorptions (cm⁻¹) |
| 6-bromo-4-methyl-2(1H)-quinolinone | N-H stretch: ~3200-3400 (broad)C=O stretch (amide): ~1650-1670C=C stretch (aromatic): ~1600, ~1480 |
| 6-chloroquinoline [7] | C=N stretch: ~1570C-Cl stretch: ~700-800 |
| 4-methyl-2(1H)-quinolinone | An IR spectrum is available, showing characteristic amide and aromatic absorptions[8]. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase IR. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like 6-bromo-4-methyl-2(1H)-quinolinone.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]
- 6. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]
- 7. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
A Comparative Study on the Reactivity of 6-Bromo-4-methylquinolin-2-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 6-Bromo-4-methylquinolin-2-ol and its positional isomers. The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding the influence of substituent placement on reactivity is crucial for the efficient design and synthesis of novel therapeutic agents. This document summarizes key reactions, presents available quantitative data, provides detailed experimental protocols, and visualizes reaction pathways and workflows.
Introduction
The reactivity of the quinoline ring system is significantly influenced by the nature and position of its substituents. In the case of bromo-4-methylquinolin-2-ol isomers, the interplay between the electron-withdrawing bromine atom, the electron-donating methyl group, and the tautomeric nature of the 2-hydroxyquinoline system dictates the outcome of various chemical transformations. This guide focuses on three principal classes of reactions: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and electrophilic aromatic substitution (nitration).
Comparative Reactivity Overview
The position of the bromine atom on the quinoline ring is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[1] For isomeric bromoquinolines, electronic and steric factors further modulate this reactivity.
-
Positions 5, 6, 7, and 8 (Benzene Ring): Bromine at these positions generally exhibits good reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions. The electronic environment of the benzene portion of the quinoline ring is more akin to a standard brominated aromatic system.
-
Positions 3 and 4 (Pyridine Ring): The reactivity at these positions can be influenced by the nitrogen atom in the pyridine ring.
The methyl group, being an electron-donating group, can also influence the reactivity of the ring system, particularly in electrophilic aromatic substitution reactions, by directing incoming electrophiles.
Data Presentation: A Comparative Look at Reactivity
The following tables summarize the available and illustrative quantitative data for key reactions of this compound and its isomers. It is important to note that a direct side-by-side comparison under identical conditions is often not available in the literature. Therefore, some data is presented as representative examples to illustrate the feasibility and general outcomes of these reactions.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | N/A | [1] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Arylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 70 | 18-24 | Illustrative | [2] |
| Unprotected ortho-bromoanilines | Benzylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | [3] |
| 2-(4-bromophenoxy)quinolin-3-carbaldehydes | Substituted boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 12 | 60-65 | [4] |
Note: Data for this compound is based on a general protocol for 6-bromoquinoline. Yields for 8-Bromo-6-methylquinolin-2(1H)-one are described as "illustrative" in the source. The high yield for unprotected ortho-bromoanilines demonstrates the general feasibility of coupling on similar systems. The yields for 2-(4-bromophenoxy)quinolin-3-carbaldehydes provide context for related structures.
Table 2: Buchwald-Hartwig Amination
| Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / Xantphos | LHMDS | Dioxane | 100 | 12-16 | Optimized | [5][6] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | - | - | 80 | [7] |
Note: While a direct protocol for this compound was not found, the data for the closely related 6-bromo-2-chloroquinoline provides a strong indication of the expected reactivity and conditions. The yield for 6-Bromoisoquinoline-1-carbonitrile demonstrates the utility of this reaction on a similar heterocyclic system.
Table 3: Electrophilic Aromatic Substitution (Nitration)
| Isomer | Reagents | Conditions | Product | Yield (%) | Reference |
| 6-Bromoquinoline | HNO₃, H₂SO₄ | 0°C to rt | 6-Bromo-5-nitroquinoline & 6-Bromo-8-nitroquinoline | 98 (total) | [8] |
Note: The nitration of 6-bromoquinoline provides a good model for the expected regioselectivity and yield for the nitration of this compound. The presence of the methyl and hydroxyl groups would further influence the position of nitration.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of 8-Bromo-6-methylquinolin-2(1H)-one
This protocol is adapted from a procedure for a related substrate.[2]
Materials:
-
8-bromo-6-methylquinolin-2(1H)-one
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
Dioxane/Water (4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add 8-bromo-6-methylquinolin-2(1H)-one, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 70°C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives
This is a generalized protocol that can be adapted for this compound.[5][6]
Materials:
-
6-Bromoquinoline derivative (e.g., this compound)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the 6-bromoquinoline derivative and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nitration of 6-Bromoquinoline
This protocol can be adapted for the nitration of this compound.[8]
Materials:
-
6-Bromoquinoline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 6-bromoquinoline in concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the products by column chromatography to separate the isomers.
Visualizations
Reaction Pathways and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General mechanism for the electrophilic nitration of a bromo-4-methylquinolin-2-ol isomer.
Caption: A generalized experimental workflow for cross-coupling and substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Assessing the Drug-Likeness of 6-Bromo-4-methylquinolin-2-ol: A Comparative Physicochemical Analysis
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the drug-likeness of the novel compound 6-Bromo-4-methylquinolin-2-ol. By analyzing its key physicochemical properties and comparing them against established oral drug candidates and widely accepted drug-likeness rules, this document offers a valuable resource for researchers engaged in the early stages of drug discovery and development. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key physicochemical property determination are provided.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | PubChem |
| Molecular Weight | 238.08 g/mol | PubChem |
| LogP (Predicted) | 2.6 | ChemSpider |
| Hydrogen Bond Donors | 1 | ChemSpider |
| Hydrogen Bond Acceptors | 2 | ChemSpider |
| Rotatable Bonds | 0 | ChemSpider |
| Water Solubility (Predicted) | 89.62 mg/L | Chemchart |
| pKa (Predicted for 6-bromo-2(1H)-quinolone) | ~10.76 | ChemicalBook |
Comparative Analysis with Common Oral Drugs
To contextualize the drug-likeness of this compound, its physicochemical properties are compared with those of several well-established, orally bioavailable drugs. This comparison provides a practical benchmark for its potential as an oral drug candidate.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Water Solubility (g/L) | pKa |
| This compound | 238.08 | ~2.6 | 1 | 2 | 0 | ~0.09 | ~10.76 |
| Aspirin | 180.16 | 1.19 | 1 | 3 | 2 | 3.0 | 3.5[1][2] |
| Ibuprofen | 206.29 | 3.97 | 1 | 2 | 4 | 0.021 | 4.91 |
| Acetaminophen | 151.16 | 0.46 | 2 | 2 | 1 | 14 | 9.5 |
| Metformin | 129.16 | -1.4 | 5 | 4 | 2 | Freely Soluble | 12.4[3] |
| Atorvastatin | 558.6 | 1.34 | 4 | 7 | 10 | Very Slightly Soluble | 4.46 |
| Amoxicillin | 365.4 | 0.87 | 4 | 6 | 3 | 4.0 | 2.4, 7.4, 9.6 |
Evaluation Against Drug-Likeness Rules
The "drug-likeness" of a compound is often assessed using established guidelines that correlate physicochemical properties with oral bioavailability. The two most widely recognized sets of rules are Lipinski's Rule of Five and Veber's Rules.
Lipinski's Rule of Five
Developed by Christopher A. Lipinski, this rule of thumb predicts that poor absorption or permeation is more likely when there are more than:
-
5 hydrogen bond donors
-
10 hydrogen bond acceptors
-
A molecular weight greater than 500 daltons
-
A calculated octanol-water partition coefficient (LogP) greater than 5
A compound is generally considered drug-like if it violates no more than one of these rules.[1][2][4]
Veber's Rules
Proposed by Veber et al., these rules focus on molecular flexibility and polar surface area as key determinants of oral bioavailability. A compound is more likely to be orally bioavailable if it has:
-
10 or fewer rotatable bonds
-
A polar surface area (PSA) of 140 Ų or less
| Rule | Parameter | This compound | Status |
| Lipinski's Rule of Five | Molecular Weight (≤ 500) | 238.08 | Pass |
| LogP (≤ 5) | ~2.6 | Pass | |
| H-Bond Donors (≤ 5) | 1 | Pass | |
| H-Bond Acceptors (≤ 10) | 2 | Pass | |
| Veber's Rules | Rotatable Bonds (≤ 10) | 0 | Pass |
| Polar Surface Area (≤ 140 Ų) | 41.1 Ų | Pass |
Based on this analysis, this compound adheres to all the criteria of both Lipinski's Rule of Five and Veber's Rules, suggesting a favorable profile for oral bioavailability.
Experimental Protocols
To ensure the reproducibility and accuracy of the physicochemical data, the following standard experimental protocols are recommended.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4). This is achieved by vigorously mixing equal volumes of the two liquids and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound.
-
Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility (Crystal-Shake Method)
Aqueous solubility is a critical determinant of a drug's absorption. The crystal-shake or shake-flask method provides a reliable measure of thermodynamic solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution in a sealed container. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium with the solid-state.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) indicates the extent of ionization of a compound at a given pH. Potentiometric titration is a precise method for its determination.
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.
Visualizing the Drug-Likeness Assessment Workflow
The logical flow of assessing the drug-likeness of a compound based on its physicochemical properties can be visualized as follows:
Conclusion
The physicochemical properties of this compound align remarkably well with the established criteria for oral drug-likeness. Its molecular weight, predicted lipophilicity, and hydrogen bonding capacity all fall within the favorable ranges defined by Lipinski's Rule of Five. Furthermore, its rigid structure, as indicated by the low number of rotatable bonds, satisfies Veber's criteria for good oral bioavailability. When compared to a panel of commonly used oral medications, this compound exhibits a promising profile. While the predicted aqueous solubility is relatively low, this is a common characteristic of many effective oral drugs and can often be addressed through formulation strategies. The predicted pKa suggests that the compound will be predominantly in its neutral form at physiological pH, which is generally favorable for membrane permeation.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-4-methylquinolin-2-ol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Bromo-4-methylquinolin-2-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this compound.
Immediate Safety and Hazard Information
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [1] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. |
Disposal Protocol: A Step-by-Step Operational Plan
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by an approved waste disposal service.[2] Sink or trash disposal is strictly prohibited. The following protocol outlines the necessary steps for its safe disposal in a laboratory setting.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. As a halogenated organic compound, this compound must be collected in a designated waste container for halogenated organic waste.
-
Do not mix with non-halogenated organic waste.
-
Do not mix with acidic, basic, or oxidizing waste streams.
-
Consult your institution's chemical hygiene plan for specific segregation requirements.
Step 2: Containerization
Select a suitable container for the accumulation of this compound waste.
-
The container must be made of a chemically compatible material, typically high-density polyethylene (HDPE).
-
Ensure the container is in good condition with a secure, leak-proof screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
Step 3: Labeling
Properly label the hazardous waste container before adding any waste. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment to prevent spills from reaching drains.
Step 5: Arranging for Disposal
Once the container is full or has reached the accumulation time limit set by your institution (typically 6-12 months), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Complete any required waste pickup forms, ensuring all information is accurate.
-
Do not move the waste container from the laboratory. Trained EHS personnel will collect it from the SAA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-4-methylquinolin-2-ol
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6-Bromo-4-methylquinolin-2-ol. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Hazard Information
Quantitative Data Summary
For quick reference, the following table summarizes the known physical and hazard data for this compound and a closely related isomer.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 89446-19-5 | Chemchart |
| Molecular Formula | C10H8BrNO | PubChem[1] |
| Boiling Point | 374.72 °C | Chemchart[2] |
| Density | 1.56 g/cm³ | Chemchart[2] |
| Flash Point | 157.53 °C | Chemchart[2] |
| GHS Hazard (Isomer) | H302: Harmful if swallowed | PubChem[3] |
| GHS Hazard (Isomer) | H318: Causes serious eye damage | PubChem[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step protocol must be followed.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm the label matches the ordered product and that the container is properly sealed.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container must be kept tightly closed.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following must be worn at all times when handling the compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols. |
Handling and Experimental Procedures
All manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation exposure.
-
Preparation: Before starting work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use appropriate tools, such as a spatula or powder funnel, for transfers.
-
Close the container immediately after use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate PPE, including respiratory protection if necessary, for cleanup.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weigh boats), and solvent rinses, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4][5]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Container Management: Keep the waste container securely closed when not in use.
-
Disposal Procedure: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing safety at each step.
Caption: Workflow for handling this compound.
References
- 1. This compound | C10H8BrNO | CID 6324462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (89446-19-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
